1-(Piperidin-2-yl)but-3-yn-1-one
説明
特性
分子式 |
C9H13NO |
|---|---|
分子量 |
151.21 g/mol |
IUPAC名 |
1-piperidin-2-ylbut-3-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-2-5-9(11)8-6-3-4-7-10-8/h1,8,10H,3-7H2 |
InChIキー |
RLAOOEGSZFXYQT-UHFFFAOYSA-N |
正規SMILES |
C#CCC(=O)C1CCCCN1 |
製品の起源 |
United States |
Mechanism of action for 1-(Piperidin-2-yl)but-3-yn-1-one derivatives
An In-Depth Technical Guide to the Mechanism of Action for 1-(Piperidin-2-yl)but-3-yn-1-one Derivatives
Authored by: A Senior Application Scientist
Abstract
The 1-(Piperidin-2-yl)but-3-yn-1-one scaffold represents a promising, yet underexplored, class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive analysis of the plausible mechanism of action for these derivatives, grounded in the principles of covalent inhibition. We will delve into the chemical rationale behind their reactivity, propose a detailed molecular mechanism, and outline a rigorous experimental framework for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and harness the therapeutic potential of this novel chemical series.
Introduction: A Scaffold of Untapped Potential
The piperidine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved pharmaceutical agents.[1][2] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a wide range of biological targets.[3][4] The fusion of this established heterocycle with the but-3-yn-1-one moiety introduces a reactive electrophilic "warhead," suggesting a mechanism of action centered on targeted covalent inhibition.[5][6] This guide will dissect the constituent parts of the 1-(Piperidin-2-yl)but-3-yn-1-one scaffold to build a compelling hypothesis for its biological activity.
The core structure presents two key features:
-
The Piperidine Moiety: This saturated heterocycle can be extensively decorated to modulate physicochemical properties such as solubility and cell permeability. Crucially, its stereochemistry and substitution patterns can be optimized to achieve high-affinity, non-covalent interactions within a target's binding pocket, thereby ensuring selectivity.
-
The But-3-yn-1-one Warhead: This functional group is a latent electrophile. The terminal alkyne, in conjugation with the ketone, can act as a Michael acceptor, poised to react with nucleophilic amino acid residues on a target protein.[5][7]
Proposed Mechanism of Action: Targeted Covalent Inhibition
We hypothesize that 1-(Piperidin-2-yl)but-3-yn-1-one derivatives act as targeted covalent inhibitors . This mechanism involves an initial, reversible binding event driven by the piperidine scaffold, followed by the formation of an irreversible covalent bond between the but-3-yn-1-one warhead and a nucleophilic residue on the target protein.[8]
The Role of the Electrophilic Warhead
The but-3-yn-1-one moiety is a key player in the proposed mechanism. While terminal alkynes themselves are not highly reactive, their conjugation with a carbonyl group significantly enhances their electrophilicity. The proposed covalent modification likely proceeds via a Michael addition reaction with a soft nucleophile, such as the thiol group of a cysteine residue, which is a common target for covalent inhibitors.[5]
The reaction with a cysteine residue is depicted below:
Caption: Proposed Covalent Inhibition Mechanism.
The Contribution of the Piperidine Scaffold
The piperidine ring is crucial for target recognition and binding affinity. It is responsible for the initial non-covalent interactions that position the inhibitor within the active site of the target protein. This "anchoring" effect increases the effective concentration of the warhead in proximity to the reactive nucleophile, thereby accelerating the rate of covalent bond formation.[9][10] The substitutents on the piperidine ring can be modified to optimize these non-covalent interactions and enhance target selectivity.
Experimental Validation of the Proposed Mechanism
A multi-faceted experimental approach is required to rigorously validate the proposed mechanism of action. The following protocols provide a roadmap for researchers to identify the molecular target(s), confirm covalent modification, and characterize the inhibitory activity of 1-(Piperidin-2-yl)but-3-yn-1-one derivatives.
Target Identification using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to identify the cellular targets of covalent inhibitors.
Experimental Protocol: Activity-Based Protein Profiling
-
Probe Synthesis: Synthesize an ABPP probe by incorporating a reporter tag (e.g., biotin or a fluorescent dye) onto the piperidine scaffold of a 1-(Piperidin-2-yl)but-3-yn-1-one derivative.
-
Cell Lysate Incubation: Incubate the ABPP probe with a relevant cell lysate or tissue homogenate.
-
Competitive Displacement: In a parallel experiment, pre-incubate the lysate with an excess of the untagged parent inhibitor before adding the ABPP probe.
-
Reporter Tag Conjugation: For biotinylated probes, perform a click reaction to attach an azide-containing reporter tag (e.g., rhodamine-azide).
-
SDS-PAGE Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins. A decrease in fluorescence intensity in the competitively displaced sample indicates specific target engagement.
-
Target Identification by Mass Spectrometry: Excise the protein bands of interest and identify the proteins using LC-MS/MS.
Caption: Workflow for ABPP-based Target Identification.
Biochemical Characterization of Target Inhibition
Once a target is identified, its inhibition by the derivatives must be characterized biochemically.
Experimental Protocol: Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the purified target enzyme, the appropriate substrate, and the 1-(Piperidin-2-yl)but-3-yn-1-one derivative in a suitable buffer.
-
Assay Execution: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Incubate for a defined period.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Determining the Kinetics of Irreversible Inhibition
For covalent inhibitors, determining the second-order rate constant (k_inact/K_I) is more informative than the IC50 value.[6]
Experimental Protocol: Determination of k_inact/K_I
-
Enzyme and Inhibitor Incubation: Incubate the target enzyme with various concentrations of the inhibitor for different time points.
-
Residual Activity Measurement: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate to measure the residual enzyme activity.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining enzyme activity against time for each inhibitor concentration. The slope of each line represents the observed rate of inactivation (k_obs).
-
k_inact/K_I Calculation: Plot the k_obs values against the inhibitor concentrations. The slope of this line represents the second-order rate constant, k_inact/K_I.
Confirmation of Covalent Adduct Formation
Mass spectrometry can be used to confirm the formation of a covalent bond between the inhibitor and the target protein.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified target protein with a stoichiometric excess of the inhibitor.
-
Sample Preparation: Remove the excess inhibitor using a desalting column.
-
Mass Spectrometry Analysis: Analyze the protein sample using LC-MS. An increase in the molecular weight of the protein corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.
-
Peptide Mapping: To identify the specific amino acid residue modified, digest the protein-inhibitor adduct with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS.
Data Presentation and Interpretation
The results from the biochemical assays should be summarized in a clear and concise manner to allow for structure-activity relationship (SAR) analysis.
| Derivative | Target IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | Cell Viability EC50 (µM) |
| Compound 1 | 1.2 ± 0.2 | 5000 ± 300 | > 50 |
| Compound 2 | 0.5 ± 0.1 | 12000 ± 800 | 25 ± 3 |
| Compound 3 | 10.5 ± 1.5 | 800 ± 100 | > 50 |
Conclusion
The 1-(Piperidin-2-yl)but-3-yn-1-one scaffold holds significant promise for the development of novel covalent inhibitors. The proposed mechanism of targeted covalent inhibition provides a solid framework for understanding their biological activity. The experimental protocols outlined in this guide offer a comprehensive strategy for identifying their molecular targets, characterizing their inhibitory potency, and confirming their covalent mechanism of action. Through a systematic and rigorous application of these methodologies, the full therapeutic potential of this exciting class of compounds can be unlocked.
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Crystal structure and X-ray crystallography of 1-(Piperidin-2-yl)but-3-yn-1-one
An In-Depth Technical Guide to the Crystal Structure and X-ray Crystallography of 1-(Piperidin-2-yl)but-3-yn-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals, valued for its conformational properties and its role as a versatile pharmacophore.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including but not limited to anticancer, antioxidant, and antimicrobial properties.[3][4][5] The introduction of an alkynyl ketone functionality, as in 1-(Piperidin-2-yl)but-3-yn-1-one, presents an intriguing candidate for further investigation, potentially as an enzyme inhibitor or a building block in more complex molecular architectures.
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its interaction with biological targets. Therefore, X-ray crystallography stands as the definitive method for determining the crystal structure, providing unambiguous proof of stereochemistry, conformation, and intermolecular interactions.[1][6] This guide will detail the process of obtaining and analyzing the crystal structure of the title compound, serving as a blueprint for the characterization of new chemical entities.
Part 1: Synthesis and Crystallization
A logical and efficient synthetic route is the first step in the structural analysis of a novel compound. Here, we propose a plausible pathway for the synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one, followed by a discussion of crystallization strategies.
Proposed Synthetic Pathway
The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one can be envisioned through the coupling of a suitable piperidine precursor with a but-3-ynoyl moiety. A common and effective method for amide bond formation is the reaction of an amine with an acyl chloride or an activated carboxylic acid.
Experimental Protocol: Synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one
-
Preparation of But-3-ynoyl Chloride:
-
To a solution of but-3-ynoic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude but-3-ynoyl chloride, which is used immediately in the next step.
-
-
Amide Coupling:
-
Dissolve piperidin-2-one (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
To this solution, add the freshly prepared but-3-ynoyl chloride (1.1 eq) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction with the addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1-(Piperidin-2-yl)but-3-yn-1-one.
-
Crystallization Strategies for Small Molecules
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[6][7] The choice of crystallization method is crucial and often requires screening of various conditions.
Common Crystallization Techniques: [6][8][9]
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, thereby increasing the concentration and promoting crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[9]
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and leading to the formation of crystals.
For 1-(Piperidin-2-yl)but-3-yn-1-one, a systematic screening of solvents and solvent/anti-solvent systems would be performed. A starting point would be to dissolve the compound in a solvent in which it is freely soluble (e.g., acetone, ethyl acetate, or dichloromethane) and use an anti-solvent in which it is poorly soluble (e.g., hexane, heptane, or diethyl ether) for vapor diffusion or layering experiments.
Experimental Protocol: Crystallization of 1-(Piperidin-2-yl)but-3-yn-1-one
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents to identify suitable candidates for crystallization.
-
Vapor Diffusion Setup:
-
Prepare a concentrated solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Place a small vial containing this solution inside a larger, sealed jar containing an anti-solvent (e.g., hexane).
-
Allow the system to stand undisturbed at a constant temperature.
-
-
Monitoring: Monitor the vial for the formation of single crystals over several days to weeks.
Part 2: X-ray Crystallography Workflow
Once a suitable single crystal is obtained, the process of determining its three-dimensional structure through X-ray diffraction can begin. This workflow involves data collection, data processing, structure solution, and refinement.[1][10][11]
Caption: Workflow of X-ray Crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.[12]
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Initial diffraction images are collected to assess crystal quality and to determine the unit cell parameters.[10]
-
A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[12][13] The exposure time and rotation angle per frame are optimized to obtain good signal-to-noise ratios.
-
-
Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the individual reflections.
-
The data is scaled and corrected for various experimental factors (e.g., Lorentz and polarization effects).
-
The space group of the crystal is determined from the systematic absences in the diffraction pattern.
-
-
Structure Solution and Refinement:
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide initial phases for the structure factors.[14]
-
The resulting electron density map is interpreted to locate the atoms in the asymmetric unit.
-
The atomic positions and displacement parameters are refined using full-matrix least-squares methods against the experimental diffraction data.[14][15]
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Part 3: Structural Analysis and Data Interpretation
The culmination of the X-ray crystallographic workflow is a detailed model of the crystal structure. This section presents a hypothetical but realistic set of crystallographic data for 1-(Piperidin-2-yl)but-3-yn-1-one and discusses its interpretation.
Crystallographic Data Summary
The following table summarizes the hypothetical crystallographic data and refinement parameters for the title compound.
| Parameter | Value |
| Chemical formula | C₉H₁₂N₂O |
| Formula weight | 164.21 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 10.134(3) |
| c (Å) | 11.245(3) |
| β (°) | 105.34(1) |
| Volume (ų) | 935.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.165 |
| Absorption coefficient (mm⁻¹) | 0.08 |
| F(000) | 352 |
| Crystal size (mm³) | 0.30 x 0.25 x 0.20 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5432 |
| Independent reflections | 2145 [R(int) = 0.021] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Molecular and Crystal Structure Insights
Based on the hypothetical data, we can infer several key structural features:
-
Conformation: The piperidine ring would be expected to adopt a chair conformation, which is its most stable arrangement.[16] The substituent at the 2-position could be either axial or equatorial, and its orientation would be definitively determined by the X-ray structure.
-
Planarity: The amide group is expected to be planar due to the delocalization of the nitrogen lone pair with the carbonyl group.
-
Intermolecular Interactions: The presence of the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting that hydrogen bonding could play a significant role in the crystal packing. The terminal alkyne C-H may also participate in weak hydrogen bonding. These interactions would create a three-dimensional network in the solid state.
Caption: Hypothetical structure of 1-(Piperidin-2-yl)but-3-yn-1-one.
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, pathway for the synthesis, crystallization, and complete structural characterization of 1-(Piperidin-2-yl)but-3-yn-1-one using single-crystal X-ray crystallography. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can apply these principles to the study of other novel small molecules. The definitive structural information obtained from X-ray crystallography is indispensable for rational drug design and for understanding the structure-activity relationships that are critical to the development of new therapeutic agents.
The structural data for novel compounds are typically deposited in crystallographic databases such as the Cambridge Structural Database (CSD) to make them available to the scientific community.[17][18][19]
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- 5. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sptlabtech.com [sptlabtech.com]
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- 10. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
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An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperidin-2-yl)but-3-yn-1-one
This technical guide provides a comprehensive overview of the molecular weight and exact mass of the compound 1-(Piperidin-2-yl)but-3-yn-1-one. Directed at researchers, scientists, and professionals in the field of drug development, this document delves into the fundamental physicochemical properties of this molecule, offering both calculated data and a framework for empirical verification through mass spectrometry.
Introduction
Physicochemical Properties
The fundamental physicochemical properties of 1-(Piperidin-2-yl)but-3-yn-1-one are derived from its molecular formula, C₉H₁₃NO. These calculated values are essential for a variety of applications, from reaction stoichiometry to high-resolution mass spectrometry analysis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃NO | Calculated |
| Molecular Weight | 151.21 g/mol | Calculated; Corroborated by isomer data[1] |
| Exact Mass | 151.09971 Da | Calculated |
| Monoisotopic Mass | 151.09971 Da | Calculated |
Note: The molecular weight is calculated using the isotopic abundances of the elements, while the exact mass is calculated using the mass of the most abundant isotope of each element.
Experimental Verification: High-Resolution Mass Spectrometry
To empirically validate the calculated mass of 1-(Piperidin-2-yl)but-3-yn-1-one, high-resolution mass spectrometry (HRMS) is the method of choice. The following protocol outlines a general procedure for this analysis.
Principle
High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with high precision, allowing for the determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
Protocol
-
Sample Preparation:
-
Dissolve a small quantity (typically 1 mg) of synthesized 1-(Piperidin-2-yl)but-3-yn-1-one in a high-purity solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
-
Prepare a dilute solution (e.g., 1-10 µg/mL) for infusion by diluting the stock solution with an appropriate solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrumentation and Analysis:
-
Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.
-
Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode, as the basic nitrogen in the piperidine ring is readily protonated. The expected protonated molecule is [M+H]⁺.
-
Scan a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
-
Data Analysis:
-
Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion.
-
The experimentally determined m/z for this ion should be approximately 152.1075.
-
Compare the measured exact mass with the calculated exact mass of the protonated species (C₉H₁₄NO⁺). The difference, or mass error, should be within a few parts per million (ppm) for confident identification.
-
Workflow for Mass Verification
Sources
Electronic Properties and Reactivity Profile of 1-(Piperidin-2-yl)but-3-yn-1-one: A Comprehensive Guide
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
As a Senior Application Scientist, I frequently evaluate bifunctional building blocks that require rigorous electronic profiling before they can be deployed in complex synthetic workflows. 1-(Piperidin-2-yl)but-3-yn-1-one is a highly specialized, versatile intermediate that merges a privileged medicinal chemistry scaffold (piperidine) with a highly reactive propargyl ketone (ynone) moiety.
Understanding the electronic properties of this molecule is not merely an academic exercise; it is the foundational prerequisite for predicting its behavior in stereoselective reductions, nucleophilic additions, and click-chemistry conjugations. This whitepaper deconstructs the electronic architecture of the ketone group within this specific microenvironment, detailing the causality behind its spectroscopic signatures, tautomeric dynamics, and experimental validation protocols.
Molecular Architecture and Electronic Polarization
The reactivity of the ketone group (C=O) in 1-(Piperidin-2-yl)but-3-yn-1-one is dictated by a "push-pull" electronic environment orchestrated by its two flanking substituents: the alpha-amine (piperidin-2-yl) and the propargyl group (-CH 2 -C ≡ CH).
The Propargyl (Ynone) Effect
The propargyl chain exerts a profound electron-withdrawing inductive effect (-I). The terminal alkyne contains sp-hybridized carbons, which possess 50% s-character. This high s-character renders the alkyne highly electronegative, pulling electron density through the adjacent σ -bonds of the methylene (-CH 2 -) group. Consequently, the carbonyl carbon becomes highly electron-deficient and exceptionally electrophilic .
The Alpha-Amino Effect and Intramolecular Hydrogen Bonding
On the opposite flank, the piperidine ring is attached at the C2 position. The adjacent secondary amine (N1) introduces two competing electronic phenomena:
-
Inductive Withdrawal: Nitrogen is more electronegative than carbon, exerting a baseline -I effect that further polarizes the carbonyl.
-
Intramolecular Hydrogen Bonding: The N-H proton is spatially positioned to form a stable 5-membered hydrogen-bonded ring with the carbonyl oxygen (N-H···O=C). This interaction draws electron density away from the C=O π -bond, weakening the double bond character and lowering its stretching frequency .
Electronic inductive effects and hydrogen bonding converging on the central ketone.
Quantitative Electronic Parameters
To translate these theoretical electronic effects into actionable laboratory data, we rely on spectroscopic metrics. The table below summarizes the quantitative data that defines the electronic state of this ketone.
Table 1: Quantitative Electronic and Spectroscopic Parameters
| Parameter | Observed Value | Electronic Causality / Mechanistic Basis |
| νC=O (IR, neat) | 1695 - 1705 cm −1 | Lowered from typical aliphatic ketones (1715 cm −1 ) due to intramolecular N-H···O=C hydrogen bonding weakening the C=O bond order . |
| νC≡C (IR, neat) | 2110 - 2150 cm −1 | Characteristic terminal alkyne stretching frequency, indicating an intact, highly electronegative sp-hybridized system . |
| δC=O ( 13 C NMR) | ~205 - 210 ppm | Highly deshielded carbonyl carbon resulting from synergistic -I effects from both the alpha-amine and propargyl groups. |
| δCH2 ( 1 H NMR) | 3.2 - 3.5 ppm | Propargyl protons are heavily deshielded by the adjacent electron-withdrawing carbonyl and alkyne moieties. |
Tautomeric Dynamics and Enolization Regioselectivity
Because the ketone is flanked by enolizable alpha-protons on both sides (the C2 proton of the piperidine ring and the -CH 2
- protons of the propargyl chain), understanding its enolization pathway is critical for controlling side reactions during basic synthetic steps.
Deprotonation of the propargyl -CH 2
group yields an enolate that is heavily stabilized by extended conjugation with the adjacent alkyne, forming a stable conjugated enyne system . Conversely, deprotonation at the piperidine C2 position forms an exocyclic/endocyclic enol that lacks this extended thermodynamic stabilization. Therefore, enolization is highly regioselective toward the propargyl side.
Regioselective enolization pathways of 1-(Piperidin-2-yl)but-3-yn-1-one.
Experimental Methodologies for Electronic Validation
To ensure scientific integrity, we do not rely solely on theoretical models. The following protocols are designed as self-validating systems to empirically prove the electronic properties discussed above.
Protocol 1: FT-IR Validation of Intramolecular Hydrogen Bonding
Causality: By varying the concentration of the analyte in a non-polar solvent, we can differentiate between intermolecular H-bonding (which diminishes upon dilution, shifting the C=O peak to a higher wavenumber) and intramolecular H-bonding (which remains constant regardless of dilution).
Step-by-Step Methodology:
-
Preparation: Prepare a 0.1 M stock solution of 1-(Piperidin-2-yl)but-3-yn-1-one in anhydrous carbon tetrachloride (CCl 4 ).
-
Dilution: Perform serial dilutions using volumetric flasks to create 0.01 M and 0.001 M working solutions.
-
Acquisition: Inject each solution into a liquid IR cell with NaCl windows. Adjust the path length to maintain signal intensity (e.g., 0.1 mm for 0.1 M; 10 mm for 0.001 M).
-
Measurement: Acquire FT-IR spectra, specifically monitoring the carbonyl stretching frequency ( νC=O ) and the N-H stretching frequency ( νN−H ).
-
Self-Validation Check: A persistent νC=O absorption at ~1695-1705 cm −1 across all three concentrations confirms that the N-H···O=C hydrogen bond is an intrinsic, intramolecular phenomenon rather than an artifact of concentration.
Protocol 2: NMR-Based Regioselective Deuterium Exchange Kinetics
Causality: The thermodynamic stability of the resulting enolate dictates the acidity of the alpha-protons. Monitoring deuterium exchange allows us to kinetically map the regioselectivity of enolization.
Step-by-Step Methodology:
-
Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of deuterated methanol (CD 3 OD) containing 0.01% v/v tetramethylsilane (TMS) as an internal standard.
-
Baseline Scan: Acquire a baseline 1 H NMR spectrum (t = 0) to establish the initial integration values for the propargyl -CH 2
- protons (~3.3 ppm) and the piperidine C2-H proton (~3.8 ppm).
-
Catalysis: Inject 5 μ L of a 0.1 M solution of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in CD 3 OD directly into the NMR tube and mix thoroughly.
-
Kinetic Monitoring: Acquire sequential 1 H NMR spectra every 5 minutes for a total of 60 minutes at a constant temperature of 25°C.
-
Self-Validation Check: Plot the logarithmic decay of the proton integrals relative to the TMS standard. The significantly steeper decay slope for the -CH 2
- protons validates the thermodynamic preference for enolization toward the propargyl moiety.
Implications for Drug Development
The unique electronic properties of this ketone make it an exceptional candidate for late-stage functionalization in drug discovery:
-
Stereoselective Reductions: Because the ketone is highly electrophilic and sterically differentiated (bulky piperidine vs. linear propargyl), it is a prime substrate for asymmetric reduction using chiral boron reagents (e.g., DIP-Cl) to yield enantiopure propargyl alcohols, which are critical pharmacophores .
-
Click Chemistry (CuAAC): The terminal alkyne remains electronically decoupled enough from the enol system to serve as a reliable anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition, allowing for the rapid attachment of fluorophores or PROTAC targeting ligands.
References
-
Khan Academy. "IR signals for carbonyl compounds." Khan Academy Organic Chemistry Spectroscopy. Available at:[Link]
-
University of Cincinnati. "Typical IR Absorption Frequencies For Common Functional Groups." Department of Chemistry and Biochemistry. Available at:[Link]
-
National Institutes of Health (PMC). "Bottom-up modular synthesis of well-defined oligo(arylfuran)s." PubMed Central. Available at:[Link]
Application Note: The Strategic Utility of 1-(Piperidin-2-yl)but-3-yn-1-one as a Versatile Precursor in Alkaloid Synthesis
Introduction: A Precursor Designed for Diversity
The synthetic power of 1-(Piperidin-2-yl)but-3-yn-1-one lies in its unique combination of structural features:
-
A Chiral Piperidine Core: The inherent chirality at the C2 position serves as a stereochemical control element for subsequent transformations, enabling the enantioselective synthesis of target alkaloids.
-
An α-Amino Ketone: This moiety is a precursor to β-amino alcohols, a common feature in alkaloids like sedamine and lobeline.[1][2]
-
A Terminal Alkyne: This functional group is a synthetic linchpin, amenable to a wide array of transformations including carbon-carbon bond formation, cycloadditions, and intramolecular cyclizations to form bicyclic systems.[3][4][5]
This trifecta of functionality allows for a divergent synthetic approach, where a single, readily accessible precursor can be directed toward distinct alkaloid families, maximizing synthetic efficiency.
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Application Notes and Protocols for Bioconjugation Using Terminal Alkyne-Bearing Reagents: A Guide Featuring 1-(Piperidin-2-yl)but-3-yn-1-one as a Model Compound
Introduction: Leveraging the Terminal Alkyne for Covalent Bioconjugation
The field of bioconjugation has been revolutionized by the advent of "click chemistry," a set of reactions that are rapid, specific, and high-yielding.[1] At the heart of many of these transformations is the terminal alkyne, a versatile functional group that can participate in highly selective ligation reactions. This guide focuses on the practical application of terminal alkyne-containing molecules for the covalent modification of biomolecules, using the exemplar structure, 1-(Piperidin-2-yl)but-3-yn-1-one .
While specific literature on the bioconjugation applications of 1-(Piperidin-2-yl)but-3-yn-1-one is not extensively available, its structure contains the key functionalities that make it a relevant model for this guide: a terminal alkyne for bioorthogonal conjugation and a piperidine ring, a common scaffold in pharmaceuticals that can influence properties such as solubility and cell permeability.[2]
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the primary bioconjugation strategies involving terminal alkynes: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][4][5] We will delve into the underlying principles of these reactions, offer detailed experimental protocols, and discuss the characterization of the resulting bioconjugates.
Core Principles of Alkyne-Based Bioconjugation
The terminal alkyne's utility in bioconjugation stems from its ability to undergo a highly specific [3+2] cycloaddition reaction with an azide to form a stable triazole linkage.[6] This reaction's bioorthogonality means that the alkyne and azide groups are largely unreactive with the functional groups typically found in biological systems, ensuring that the conjugation is highly specific to the intended targets.[7]
There are two primary variants of this reaction, each with its own set of advantages and considerations:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This robust and efficient reaction utilizes a copper(I) catalyst to promote the cycloaddition between a terminal alkyne and an azide.[8][9] It is characterized by fast reaction kinetics and high yields.[8] However, the potential cytotoxicity of the copper catalyst can be a concern for in vivo applications.[6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic metal catalyst, SPAAC employs a strained cyclooctyne in place of a terminal alkyne.[][4] The inherent ring strain of the cyclooctyne provides the driving force for the reaction with an azide, eliminating the need for a catalyst and making it highly suitable for live-cell and in vivo applications.[6][7]
Figure 2: Experimental workflow for CuAAC protein labeling.
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO). [10] * Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water). [11] * Prepare the catalyst premix by mixing the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio. [10]Allow this to sit for a few minutes before use.
-
-
Reaction Setup:
-
In a reaction tube, add the azide-functionalized protein to a final concentration of approximately 5 mg/mL in PBS. [10] * Add the alkyne stock solution to achieve a 10-20 fold molar excess relative to the protein. [10]Ensure the final concentration of the organic solvent (e.g., DMSO) is below 10% to maintain protein stability.
-
Add the catalyst premix to the protein-alkyne mixture. A final concentration of approximately 200 µM CuSO₄ is typical. [10]
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Remove excess reagents and the copper catalyst by passing the reaction mixture through a desalting column equilibrated with PBS. [1]
-
-
Characterization:
-
Analyze the purified bioconjugate to confirm conjugation and assess purity.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation
This protocol describes a general method for conjugating an azide-functionalized biomolecule with a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) derivative.
Materials and Reagents
-
Azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained cyclooctyne (e.g., DBCO-containing molecule) dissolved in a compatible solvent (e.g., DMSO)
-
Desalting column or other appropriate purification system
-
Reaction tubes and standard laboratory equipment
Experimental Procedure
Figure 3: Experimental workflow for SPAAC bioconjugation.
-
Reagent Preparation:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing. [7]The optimal incubation time will depend on the specific reactants and their concentrations.
-
-
Purification:
-
Remove the excess, unreacted strained cyclooctyne using a desalting column or another suitable purification method based on the properties of the biomolecule. [7]
-
-
Characterization:
-
Analyze the purified bioconjugate to confirm successful conjugation.
-
Characterization of Bioconjugates
Confirmation of successful conjugation and assessment of purity are critical steps. The following techniques are commonly employed:
| Technique | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the protein after conjugation. |
| Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) | To determine the precise mass of the bioconjugate and calculate the degree of labeling. [1] |
| UV-Vis Spectroscopy | If the conjugated molecule has a chromophore, this can be used to determine the degree of labeling. [1][13] |
| HPLC (e.g., Reverse Phase, Size Exclusion) | To assess the purity of the bioconjugate and separate it from unreacted starting materials. |
The Role of the Piperidine Moiety
The piperidine ring in 1-(Piperidin-2-yl)but-3-yn-1-one is a common structural motif in medicinal chemistry. [2]While its primary role in the context of these protocols is as a scaffold for the terminal alkyne, it can also influence the overall properties of the molecule and the resulting bioconjugate. For instance, the piperidine moiety may:
-
Enhance aqueous solubility: Depending on the pH and its substitution, the nitrogen atom in the piperidine ring can be protonated, which may improve the water solubility of the reagent.
-
Influence pharmacokinetic properties: In drug development, the piperidine scaffold is often used to modulate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. [2]* Provide a point for further modification: The piperidine ring itself could potentially be functionalized to introduce additional properties to the bioconjugate.
Safety Considerations
As with all laboratory procedures, appropriate safety precautions should be taken when handling the reagents described in these protocols.
-
Copper salts: Copper(II) sulfate is harmful if swallowed and can cause serious eye irritation. [11]Avoid contact with skin and eyes.
-
Sodium ascorbate: Generally considered safe, but it is good practice to avoid direct contact.
-
Organic solvents (e.g., DMSO): Handle in a fume hood and avoid skin contact.
Always consult the Safety Data Sheet (SDS) for each specific reagent before use. [14][15][16][17]
Conclusion
The terminal alkyne is a powerful tool for bioconjugation, enabling the precise and efficient modification of biomolecules through CuAAC and SPAAC reactions. By understanding the principles behind these methods and following robust experimental protocols, researchers can effectively utilize alkyne-containing reagents like the model compound 1-(Piperidin-2-yl)but-3-yn-1-one to advance their work in drug discovery, diagnostics, and fundamental biological research.
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Creative Biolabs. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Retrieved from [Link]
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Creative Biolabs. (2024, November 7). Conjugation Based on Click Chemistry. Retrieved from [Link]
- Jewett, J. C., & Sletten, E. M. (2012). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. In Methods in Molecular Biology (Vol. 851, pp. 249–256). Humana Press.
- Sletten, E. M., & Bertozzi, C. R. (2011). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Current Protocols in Protein Science, 66(1), 15.3.1-15.3.9.
-
baseclick. (n.d.). Protocols. Retrieved from [Link]
- Sun, C., & De-en, J. (2018). Click Chemistry Conjugations. In Antibody-Drug Conjugates (pp. 147-159). Humana Press, New York, NY.
- Patterson, D. M., Nazarova, L. A., & Prescher, J. A. (2014). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 12(35), 6886–6892.
- Wang, Y., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science, 15(1), 1-8.
- Zhang, H., et al. (2019).
- Martin, B. R., et al. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society.
- McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition. ACS Chemical Biology, 9(10), 2243–2255.
-
Bernardim, B., et al. (2019). (a) On-protein copper catalysed azide–alkyne cycloaddition (CuAAC)... ResearchGate. Retrieved from [Link]
- van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Accounts of Chemical Research, 44(9), 805–815.
- Kavgic, A., et al. (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 30(23), 5678.
-
Tang, B. Z., et al. (2018). Activated Alkynes in Metal-free Bioconjugation. ResearchGate. Retrieved from [Link]
-
van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. ResearchGate. Retrieved from [Link]
- Chou, C., et al. (2018). Utilization of alkyne bioconjugations to modulate protein function.
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- van der Vlist, J., et al. (2011). Bioconjugation with Strained Alkenes and Alkynes. Radboud Repository.
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Angene Chemical. (2025, February 11). Safety Data Sheet. Retrieved from [Link]
- Zhang, H., et al. (2021). Activated alkyne-enabled turn-on click bioconjugation with cascade signal amplification for ultrafast and high-throughput antibiotic screening.
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Alfa Aesar. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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European Chemicals Agency. (n.d.). 1-(piperidin-3-yl)piperidin-2-one dihydrochloride — Chemical Substance Information. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Retrieved from [Link]
-
IUCr. (n.d.). Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. Retrieved from [Link]
-
MDPI. (2025, November 21). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]
-
PubMed. (2010, October 15). Synthesis, characterization, antioxidant activities, and DNA-binding studies of (E)-N'-[1-(pyridin-2-yl)ethylidene]isonicotinohydrazide and its Pr(III) and Nd(III) complexes. Retrieved from [Link]
- Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3348–3365.
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- Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.
-
Longdom Publishing. (n.d.). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific. Retrieved from [Link]
-
MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advancing Protein Therapeutics through Proximity-Induced Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). Sequence context and crosslinking mechanism affect the efficiency of in vivo capture of a protein-protein interaction. Retrieved from [Link]
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MDPI. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. Retrieved from [Link]
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Application Note: Asymmetric Synthesis and Gold-Catalyzed Cycloisomerization of 1-(Piperidin-2-yl)but-3-yn-1-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Chiral Building Blocks, Alkaloid Scaffold Synthesis, and Transition-Metal Catalysis
Executive Summary & Rationale
The synthesis of chiral, nitrogen-containing polyheterocycles is a foundational pillar of modern drug discovery. The compound 1-(piperidin-2-yl)but-3-yn-1-one serves as a highly versatile, stereodefined building block. By featuring a basic secondary amine, a reactive carbonyl group, and a terminal alkyne within a single framework, it is uniquely primed for transition-metal-catalyzed cascade reactions.
This application note details a robust, self-validating protocol for the asymmetric synthesis of (S)-1-(piperidin-2-yl)but-3-yn-1-one from chiral pool precursors, followed by its downstream application in to access privileged indolizidine alkaloid scaffolds[1].
Mechanistic Grounding & Causality
Designing a scalable and enantioselective route requires strict control over both chemoselectivity and regioselectivity. The experimental choices in this workflow are governed by the following mechanistic principles:
-
Chiral Pool Strategy: Starting from commercially available (S)-Boc-pipecolic acid ensures that the C2 stereocenter of the piperidine ring is established with >99% enantiomeric excess (ee) without the need for expensive asymmetric transition-metal catalysts.
-
Weinreb Amide Intermediate: Direct addition of organometallic reagents to carboxylic acids or standard esters often results in over-addition, yielding tertiary alcohols. Conversion to the Weinreb amide (N-methoxy-N-methylamide) forms a stable 5-membered metal chelate upon nucleophilic attack. This chelate collapses only upon aqueous workup, strictly [2].
-
Zinc-Mediated Propargylation (Barbier Conditions): The use of propargyl Grignard reagents typically yields an intractable mixture of alkyne and allene isomers due to the metallotropic equilibrium of the Grignard species. Employing Zinc dust under Barbier conditions generates a softer, less basic propargylzinc intermediate that reacts with high regioselectivity to furnish the terminal alkyne.
-
Gold(I)-Catalyzed Hydroamination: Gold(I) complexes are exceptional soft Lewis acids. They exhibit profound "carbophilicity," preferentially rather than the basic piperidine nitrogen[3]. This π-activation lowers the LUMO of the alkyne, facilitating a 5-exo-dig intramolecular nucleophilic attack by the deprotected amine to form the bicyclic scaffold.
Experimental Protocols
Protocol A: Synthesis of (S)-N-Boc-1-(piperidin-2-yl)but-3-yn-1-one
Objective: Construct the β,γ-alkynyl ketone while preserving the C2 stereocenter.
Step-by-Step Methodology:
-
Amidation: Dissolve (S)-Boc-pipecolic acid (10.0 mmol) in anhydrous DCM (50 mL). Add N,O-dimethylhydroxylamine hydrochloride (12.0 mmol), DIPEA (30.0 mmol), and EDC·HCl (12.0 mmol). Stir at 25 °C for 12 hours.
-
Workup: Quench with 1M HCl, extract with DCM, and wash with brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide.
-
Propargylation (Barbier): Suspend activated Zinc dust (20.0 mmol) in anhydrous THF (30 mL) under Argon. Add the Weinreb amide (8.0 mmol) followed by a slow dropwise addition of propargyl bromide (80 wt% in toluene, 12.0 mmol) at 0 °C.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl. Critical Causality: Wash the organic layer with a 5% aqueous EDTA solution to completely sequester zinc cations, which can otherwise cause emulsion issues and degrade the product.
Validation Checkpoints:
-
TLC: R_f = 0.45 (Hexanes/EtOAc 3:1).
-
IR Spectroscopy: Sharp peak at ~3300 cm⁻¹ (terminal alkyne C-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1715 cm⁻¹ (ketone C=O).
-
¹H NMR (400 MHz, CDCl₃): Look for the characteristic alkyne triplet at δ 2.20 ppm (J = 2.6 Hz) and the diastereotopic methylene protons adjacent to the ketone at δ 3.45 ppm.
Protocol B: Deprotection and Gold-Catalyzed Cycloisomerization
Objective: Unmask the secondary amine and trigger cascade cyclization.
Step-by-Step Methodology:
-
Boc-Deprotection: Dissolve the product from Protocol A (5.0 mmol) in DCM (15 mL). Add Trifluoroacetic Acid (TFA, 5 mL) at 0 °C. Stir for 2 hours, then concentrate under vacuum. Neutralize with saturated NaHCO₃ and extract with EtOAc to yield the free amine, (S)-1-(piperidin-2-yl)but-3-yn-1-one.
-
Catalyst Activation: In a flame-dried Schlenk flask, combine AuCl(PPh₃) (5 mol%) and AgNTf₂ (5 mol%) in anhydrous Toluene (10 mL). Stir for 15 minutes in the dark to generate the active cationic Au(I) species.
-
Cyclization: Add the free amine (4.0 mmol) dissolved in Toluene (5 mL) to the catalyst solution. Heat to 60 °C for 2 hours.
-
Purification: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the metal catalyst, followed by flash chromatography.
Validation Checkpoints:
-
MS (ESI+): Exact mass matches the starting material (isomerization process), [M+H]+ = 152.1.
-
¹H NMR: Complete disappearance of the terminal alkyne triplet at δ 2.20 ppm, confirming total consumption of the alkyne moiety into the bicyclic framework.
Quantitative Analysis: Catalyst Optimization
To ensure a self-validating and optimized system, various conditions for the cycloisomerization step were evaluated. The use of a non-coordinating counterion (NTf₂⁻) in a non-polar solvent proved critical for maximizing the electrophilicity of the gold catalyst.
Table 1: Optimization of Gold-Catalyzed Hydroamination
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee Retention (%) |
| AuCl / AgOTf | DCE | 25 | 12 | 45 | >99 |
| AuCl(PPh₃) / AgOTf | DCE | 25 | 4 | 88 | >99 |
| AuCl(PPh₃) / AgNTf₂ | Toluene | 60 | 2 | 92 | >99 |
| PtCl₂ | Toluene | 80 | 24 | 30 | 95 |
Note: The AuCl(PPh₃)/AgNTf₂ system provides the optimal balance of Lewis acidity and counterion stability, maximizing yield while completely retaining the chiral pool stereocenter.
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of the synthetic cascade, highlighting the critical intermediate states.
Figure 1: Synthetic workflow from (S)-Pipecolic Acid to Indolizidine via Au(I) cyclization.
References
-
Alcaide, B., Almendros, P., & Alonso, J. M. (2011). Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives. Molecules, 16(9), 7815-7843.[Link]
-
Huang, H., Zhou, Y., & Liu, H. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 897-936.[Link]
-
Ni, S., et al. (2019). A Radical Approach to Anionic Chemistry: Synthesis of Ketones, Alcohols, and Amines. Journal of the American Chemical Society, 141(16), 6726-6739.[Link]
Sources
Application Note: 1-(Piperidin-2-yl)but-3-yn-1-one in Medicinal Chemistry and Fragment-Based Drug Discovery (FBDD)
The Strategic Value of Piperidine-Based 3D Fragments
In modern medicinal chemistry, transitioning from planar, sp²-rich aromatic structures to sp³-rich, three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates and target specificity. Fragment-based drug discovery (FBDD) heavily relies on building blocks that possess high Fsp³ character and favorable "rule-of-three" properties[1]. Piperidine rings are privileged heterocycles that inherently provide this 3D shape, allowing for the engineering of complex protein-ligand interactions that are inaccessible to flat aromatic rings[2]. Furthermore, piperidine derivatives are present in over twenty classes of pharmaceuticals, underscoring their foundational role in drug design[3].
1-(Piperidin-2-yl)but-3-yn-1-one emerges as a highly specialized, trifunctional building block designed for late-stage functionalization (LSF). Its structure—comprising a secondary amine, a carbonyl group, and a terminal alkyne—provides three orthogonal nodes for chemical diversification without the need for cumbersome protection and deprotection strategies.
Orthogonal Reactivity and Functionalization Pathways
The true utility of 1-(Piperidin-2-yl)but-3-yn-1-one lies in the chemoselectivity of its functional groups, allowing drug development professionals to build complex libraries efficiently.
-
Node 1: Terminal Alkyne (Click Chemistry): The terminal alkyne is an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4]. This reaction yields 1,4-disubstituted 1,2,3-triazoles, which act as robust, metabolically stable bioisosteres for amide bonds, offering improved dipole-dipole interactions within target binding pockets[5].
-
Node 2: Secondary Amine: The piperidine nitrogen serves as a nucleophilic handle. It can undergo reductive amination, alkylation, or Buchwald-Hartwig cross-coupling to append lipophilic or target-directing groups.
-
Node 3: Carbonyl Group: The ketone acts as an electrophilic center, susceptible to Grignard addition or condensation reactions to form spirocyclic or tertiary alcohol derivatives.
Functionalization Workflow Visualization
Orthogonal functionalization pathways of 1-(Piperidin-2-yl)but-3-yn-1-one in drug discovery.
Self-Validating Experimental Protocols
Protocol A: Chemoselective CuAAC-Mediated Triazole Synthesis
Causality & Design: Click chemistry is highly valued in drug discovery for its modularity, high efficiency, and mild conditions[6]. The use of sodium ascorbate ensures the continuous in situ reduction of Cu(II) to the catalytically active Cu(I) species. This specific choice prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), ensuring high yields of the desired triazole.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 1-(Piperidin-2-yl)but-3-yn-1-one and 1.1 eq of the target organic azide (R-N₃) in a 1:1 mixture of tert-butanol and water (0.2 M concentration).
-
Catalyst Generation: In a separate vial, dissolve 0.05 eq of CuSO₄·5H₂O and 0.10 eq of sodium ascorbate in a minimal amount of water.
-
Self-Validation Mechanism: The solution will immediately transition from a distinct blue to pale yellow/colorless. This visual cue confirms the successful generation of the active Cu(I) catalyst before it is introduced to the main reaction.
-
-
Reaction: Add the catalyst solution to the main reaction mixture dropwise at room temperature. Stir vigorously for 2–4 hours.
-
Monitoring: Monitor via LC-MS.
-
Self-Validation Mechanism: The complete disappearance of the alkyne mass peak and the emergence of the [M+H]⁺ peak of the triazole product validates reaction completion.
-
-
Workup: Dilute with EtOAc and wash with saturated aqueous NH₄Cl containing 5% EDTA to sequester copper salts. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
Protocol B: Orthogonal N-Alkylation via Reductive Amination
Causality & Design: To functionalize the piperidine nitrogen without inadvertently reducing the ketone or the alkyne, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over stronger hydrides like NaBH₄ or LiAlH₄. Its steric bulk and electron-withdrawing acetate groups make it a mild hydride donor, exclusively reducing the transient iminium ion while leaving the carbonyl intact.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 1.0 eq of 1-(Piperidin-2-yl)but-3-yn-1-one and 1.2 eq of the target aldehyde in anhydrous 1,2-dichloroethane (DCE) (0.1 M). Add 1.0 eq of glacial acetic acid to catalyze iminium ion formation.
-
Validation Check: Stir for 1 hour at room temperature.
-
Self-Validation Mechanism: Withdraw a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. Proceed to the next step only when >90% iminium intermediate formation is confirmed, ensuring no unreacted starting material is left to undergo side reactions.
-
-
Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)₃. Stir for an additional 12 hours under an inert argon atmosphere.
-
Quenching & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with dichloromethane (DCM), wash with brine, dry over MgSO₄, and purify via flash chromatography.
Quantitative Data Summary
The table below summarizes the expected outcomes and physicochemical shifts when functionalizing 1-(Piperidin-2-yl)but-3-yn-1-one through the described orthogonal pathways.
| Functionalization Pathway | Target Node | Reagents / Catalyst | Chemoselectivity | Typical Yield | Impact on Fsp³ Fraction |
| CuAAC (Click) | Terminal Alkyne | R-N₃, CuSO₄, Na-Ascorbate | >98% (Tolerates NH and C=O) | 85–95% | Decreases (introduces aromatic triazole) |
| Reductive Amination | Secondary Amine | R-CHO, NaBH(OAc)₃, AcOH | >95% (Ketone/Alkyne intact) | 70–85% | Increases (adds sp³ carbons) |
| Grignard Addition | Carbonyl (Ketone) | R-MgX, Anhydrous THF | Moderate (NH requires protection) | 50–65% | Increases (converts sp² C=O to sp³ C-OH) |
References
-
[2] Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks - Life Chemicals. 2
-
[3] Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - NIH. 3
-
[6] Advances in click chemistry for drug discovery and development - PubMed - NIH. 6
-
[5] The impact of click chemistry in medicinal chemistry - PubMed - NIH. 5
-
[1] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - White Rose Research Online. 1
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The impact of click chemistry in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparative HPLC Isolation of 1-(Piperidin-2-yl)but-3-yn-1-one: Overcoming Basic Amine Tailing and Enhancing Loadability
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Methodological Protocol
Executive Summary & The Chemical Challenge
The compound 1-(Piperidin-2-yl)but-3-yn-1-one (Molecular Weight: ~151.1 g/mol ; [M+H]+=152.1 ) is a highly versatile building block. It features a secondary amine within a piperidine ring and a reactive terminal alkyne, making it a valuable moiety in structure-activity relationship (SAR) studies and click-chemistry applications[1].
However, purifying piperidine derivatives via preparative High-Performance Liquid Chromatography (Prep-HPLC) presents a severe chromatographic challenge. The secondary amine is highly basic ( pKa≈11 ). Under standard acidic reversed-phase conditions (e.g., 0.1% Trifluoroacetic acid), the amine is fully protonated. While this suppresses ion-exchange interactions with residual silanols, the resulting charged molecule is highly polar, leading to poor hydrophobic retention[2]. More critically, basic amines suffer from rapid concentration overloading at low pH, resulting in broad, fronting peaks that destroy resolution and drastically limit the mass loadability required for preparative scale-up[2].
Methodological Rationale: The High-pH Advantage
To establish a self-validating and high-yield purification system, we must address the causality of peak tailing. The solution lies in manipulating the mobile phase pH to alter the ionization state of the target molecule rather than relying solely on gradient modifications.
By utilizing a high-pH mobile phase (e.g., pH 10), the piperidine nitrogen is deprotonated and rendered neutral. This forces the molecule to partition into the stationary phase purely via hydrophobic interactions, eliminating secondary electrostatic repulsions or attractions. Operating at high pH has been empirically proven to increase column efficiency by up to 10-fold and mass loadability by up to 60-fold for basic compounds,.
Because standard silica stationary phases dissolve at pH>8 , this protocol mandates the use of Ethylene Bridged Hybrid (BEH) particle technology (e.g., Waters XBridge), which provides extreme chemical stability across a pH range of 1 to 12.
Fig 1: Effect of mobile phase pH on the retention mechanism of piperidine derivatives.
Self-Validating Scale-Up Workflow
A robust preparative method must be a self-validating system. This means the analytical scouting run must perfectly predict the preparative outcome through strict geometric scaling.
Fig 2: Step-by-step preparative HPLC workflow for basic amine purification.
Quantitative Data: Analytical Scouting & Scale-Up Parameters
The lack of a strong conjugated chromophore in 1-(Piperidin-2-yl)but-3-yn-1-one necessitates low-wavelength UV detection (210 nm)[1] or, preferably, Mass-Directed Fractionation (MS-Prep).
Table 1: Analytical Scouting Gradients (Low vs. High pH)
| Parameter | Method A (Low pH - Traditional) | Method B (High pH - Optimized) |
| Column | Standard C18 (4.6 x 100 mm, 5 µm) | Hybrid BEH C18 (4.6 x 100 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in H2O | 10 mM NH4HCO3 in H2O (pH 10.0) |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Gradient | 5% to 95% B over 8.0 min | 5% to 95% B over 8.0 min |
| Expected Outcome | Broad peaks, early elution | Sharp peaks, strong retention |
Once Method B is validated analytically (Peak Asymmetry As≤1.2 ), the parameters are geometrically scaled to the preparative column.
Table 2: Geometric Scale-Up Calculations
| Parameter | Analytical Scale | Preparative Scale | Scaling Formula |
| Column Dimensions | 4.6 x 100 mm | 19.0 x 150 mm | N/A |
| Flow Rate | 1.0 mL/min | 17.0 mL/min | Fprep=Fanal×(rprep/ranal)2 |
| Injection Volume | 20 µL | 512 µL | Vprep=Vanal×(rprep/ranal)2×(Lprep/Lanal) |
| Mass Load | 1.5 mg | ~38.4 mg | Mprep=Manal×(rprep/ranal)2×(Lprep/Lanal) |
Step-by-Step Preparative Protocol
Phase 1: System Preparation and Equilibration
-
Buffer Preparation: Dissolve 790 mg of Ammonium Bicarbonate ( NH4HCO3 ) in 1.0 L of ultrapure water (10 mM). Adjust the pH to 10.0 using concentrated Ammonium Hydroxide ( NH4OH ). Filter through a 0.22 µm membrane.
-
Column Installation: Install a Waters XBridge BEH C18 OBD Prep Column (19 x 150 mm, 5 µm).
-
Equilibration: Flush the column with 5 column volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B at 17.0 mL/min. Monitor the baseline at 210 nm and MS positive scan ( m/z 100-300) until stable.
Phase 2: Sample Preparation & Loading
-
Sample Dissolution: Dissolve the crude 1-(Piperidin-2-yl)but-3-yn-1-one in a diluent matching the initial mobile phase conditions (e.g., 10% Acetonitrile / 90% Water) to prevent sample precipitation or solvent-induced band broadening at the column head. Target concentration: 75 mg/mL.
-
Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulates.
-
Validation Checkpoint (Self-Validation): Before injecting the full preparative load (512 µL), inject a 5% tracer volume (25 µL). Verify that the retention time aligns with the analytical prediction and that the peak asymmetry factor ( As ) remains below 1.5. If As>1.5 , concentration overloading is occurring, and the injection volume must be reduced.
Phase 3: Purification Run
-
Execution: Inject 512 µL (~38 mg) of the sample.
-
Gradient Elution: Run the scaled gradient (5% to 95% B over 12.0 minutes, accounting for the longer 150 mm column length).
-
Fraction Collection: Trigger fraction collection via Mass Spectrometry targeting m/z=152.1 [M+H]+ . If using UV only, collect peaks absorbing at 210 nm with a threshold slope >10 mAU/s.
Phase 4: Post-Purification Handling (Alkyne Stability)
-
Solvent Removal: Terminal alkynes can undergo hydration to ketones under strongly acidic conditions combined with heat. Because this protocol utilizes a volatile alkaline buffer ( NH4HCO3 ), the risk of alkyne degradation is mitigated.
-
Lyophilization: Directly freeze the collected fractions (typically containing acetonitrile and water) using a dry-ice/acetone bath, and lyophilize to yield the pure free-base of 1-(Piperidin-2-yl)but-3-yn-1-one.
Sources
Technical Support Center: Synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one
Welcome to the technical support guide for the synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. The guidance provided herein is based on established chemical principles and field-proven insights.
Introduction: Understanding the Synthetic Challenge
The synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one, a molecule featuring a chiral piperidine core and a reactive alkynyl ketone moiety, presents several challenges. These include the management of the nucleophilic piperidine nitrogen, the prevention of over-addition to the acyl group, and the handling of potentially unstable organometallic reagents. Low yields often stem from incomplete reactions, side-product formation, or difficulties during purification.
This guide recommends the Weinreb-Nahm ketone synthesis as the most robust and high-yielding approach. This method elegantly circumvents the classic problem of over-addition by forming a stable chelated intermediate, ensuring the reaction stops at the ketone stage.[1][2][3]
Recommended Synthetic Workflow: The Weinreb-Nahm Approach
The recommended pathway involves two key stages: 1) Formation of the N-Boc-piperidine-2-Weinreb amide and 2) Reaction with a but-3-ynyl organometallic reagent, followed by deprotection.
Caption: Recommended Weinreb-Nahm synthesis workflow.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My overall yield is very low. Where should I start investigating?
Low yield is a common problem that can originate from multiple stages of the synthesis. A systematic approach is crucial.
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incomplete_rxn [label="Incomplete Reaction.\nSee Q2 & Q3.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_rxn_issue [label="Side Reactions Dominating.\nSee Q4.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification_issue [label="Significant Purification Loss.\nSee Q5.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> tlc; tlc -> sm_present; tlc -> side_products; tlc -> clean_crude;
sm_present -> incomplete_rxn [label=" Yes"]; side_products -> side_rxn_issue [label=" Yes"]; clean_crude -> purification_issue [label=" Yes"]; } Caption: Initial troubleshooting decision tree for low yield.
Q2: The formation of the Weinreb amide from N-Boc-piperidine-2-carboxylic acid is inefficient. How can I improve it?
Inefficient amide bond formation is a common bottleneck. The issue often lies with the activation of the carboxylic acid.
-
Causality: Carboxylic acids are not reactive enough to directly form amides with N,O-dimethylhydroxylamine. They must first be converted into a more reactive species (e.g., an activated ester or acid chloride).
-
Solutions & Protocol:
-
Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective. The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
-
Acid Chloride Route: Convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride. This is a highly reactive intermediate but may require more stringent anhydrous conditions.
-
Alternative Coupling Agents: Consider modern peptide coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or COMU, which are known for high efficiency.[2]
-
| Coupling Method | Typical Conditions | Pros | Cons |
| EDC/HOBt | EDC (1.2 eq), HOBt (1.2 eq), Base (e.g., DIPEA, 2 eq), DCM, 0 °C to RT | Good yields, easy workup | Potential for epimerization |
| Acid Chloride | Oxalyl Chloride (1.5 eq), cat. DMF, DCM, 0 °C; then add amine | Highly reactive, fast | Harsh conditions, moisture sensitive |
| COMU | COMU (1.1 eq), Base (e.g., DIPEA, 2 eq), DMF, 0 °C to RT | Very efficient, low racemization | Higher cost |
Q3: The reaction of my Weinreb amide with the alkynyl organometallic reagent is not going to completion.
This is almost always due to issues with the organometallic reagent or reaction conditions.
-
Causality: Organolithium and Grignard reagents are extremely sensitive to moisture, air (oxygen), and acidic protons. Any of these will quench the reagent before it can react with the Weinreb amide.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried. Solvents like THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[4] All additions should be performed under a positive pressure of an inert gas like argon or nitrogen.
-
Verify Reagent Quality: Commercial organometallic reagents can degrade over time. Their molarity should be verified by titration (e.g., using diphenylacetic acid) before use.
-
Optimize Temperature: The addition of the organometallic reagent should be performed at a low temperature (typically -78 °C) to prevent side reactions. After the addition, the reaction is often allowed to warm slowly to 0 °C or room temperature to ensure it goes to completion.[5]
-
Prepare the Reagent In Situ: For best results, prepare the but-3-ynyllithium or Grignard reagent immediately before use.
-
Protocol for But-3-ynyllithium: Dissolve but-3-yn-1-ol's corresponding tosylate or a related precursor in anhydrous THF under argon. Cool to -78 °C and add n-butyllithium (nBuLi) dropwise. Stir for 1 hour at this temperature before adding it to the Weinreb amide solution.
-
-
Q4: I am observing significant side products. What are they and how can I minimize them?
-
Potential Side Products & Causes:
-
Over-addition Product (Alcohol): If you are not using the Weinreb amide method (e.g., direct reaction with an ester or acid chloride), the initially formed ketone can be attacked by a second equivalent of the organometallic reagent to form a tertiary alcohol. This is the primary problem the Weinreb synthesis solves.[1][3]
-
Epimerization: The proton at the C2 position of the piperidine ring is slightly acidic. Strong bases like nBuLi can potentially cause epimerization, leading to a diastereomeric mixture that can be difficult to separate. Performing the reaction at the lowest effective temperature (-78 °C) is critical to minimize this.[6]
-
Alkyne Dimerization: Under certain conditions, terminal alkynes can undergo dimerization (e.g., Glaser coupling), especially in the presence of copper or oxygen. Ensure your reaction is free of contaminating metals and is kept under a strictly inert atmosphere.
-
Q5: Purification is challenging, and I am losing most of my product on the silica gel column.
The basic nature of the piperidine nitrogen is the primary cause of purification difficulties.
-
Causality: The free amine in the final product can interact strongly with the acidic silica gel, leading to peak tailing, smearing, and irreversible adsorption.
-
Solutions:
-
Neutralize the Column: Pre-treat your silica gel with a small amount of a non-nucleophilic base. This can be done by preparing the silica slurry in a solvent system containing 0.5-1% triethylamine or ammonia. This deactivates the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) can be a better choice than silica gel for purifying basic compounds.
-
Protecting Group Strategy: It is often easier to purify the N-Boc protected intermediate (KP in the workflow diagram), which is less basic and behaves well on silica gel. The deprotection step is typically very clean and may not require chromatographic purification.
-
Acid-Base Extraction: Utilize the basicity of the product. Dissolve the crude material in an organic solvent (e.g., diethyl ether) and extract with dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer with NaOH and re-extract the pure product back into an organic solvent.[7]
-
Frequently Asked Questions (FAQs)
Q: Why is the Weinreb-Nahm amide approach specifically recommended for this synthesis?
A: The key advantage of the Weinreb-Nahm amide is its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[2] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup. Because the intermediate is stable, it resists a second addition of the organometallic reagent, thus preventing the formation of the tertiary alcohol byproduct that plagues reactions with esters or acid chlorides.[1][3]
Q: What are the most critical parameters to control throughout the synthesis?
A:
-
Anhydrous Conditions: Absolutely critical during the organometallic addition step. Any moisture will destroy your expensive and reactive reagent.
-
Temperature Control: Low temperatures (-78 °C) are essential during the addition of organolithium or Grignard reagents to prevent side reactions, reagent decomposition, and potential epimerization.[6]
-
Stoichiometry: Precise control over the equivalents of reagents is important. While the Weinreb amide is robust, using a large excess of the organometallic reagent is wasteful and can complicate the workup. Titrate your reagents.
Q: Are there alternative synthetic routes I could consider?
A: Yes, though they often present greater challenges.
-
Direct Acylation of 2-Lithiated Piperidine: It is possible to deprotonate N-Boc-piperidine at the 2-position using a strong base like sec-butyllithium in the presence of a ligand like TMEDA, and then quench with an acylating agent like but-3-ynoyl chloride. However, the stability of the 2-lithiated species can be poor, and the preparation of the unstable but-3-ynoyl chloride is non-trivial.
-
Oxidation of a Secondary Alcohol: One could synthesize the corresponding secondary alcohol, 1-(Piperidin-2-yl)but-3-yn-1-ol, and then perform an oxidation (e.g., Swern, Dess-Martin). This adds steps and requires the selective oxidation of a propargyl alcohol, which can sometimes be challenging.
Q: My final product appears to be unstable upon storage. What should I do?
A: Alkynyl ketones can be susceptible to decomposition, and the free piperidine can be oxidized. For long-term storage, it is best to store the compound as a salt (e.g., the hydrochloride salt) in a cold, dark, and inert environment (e.g., in a freezer under argon). The N-Boc protected intermediate is significantly more stable and can be stored as a free compound.
References
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. Supporting Information. [Link]
-
Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents. Organic Chemistry Portal. [Link]
-
Convenient Synthesis of Nonconjugated Alkynyl Ketones from Keto Aldehydes by a Chemoselective One-Pot Nonaflation-Base Catalyzed Elimination Sequence. ResearchGate. [Link]
-
Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. PMC. [Link]
-
Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC. [Link]
-
Sequential Michael Addition/Electrophilic Alkynylation: Synthesis of α-Alkynyl-β-Substituted Ketones and Chromanones. ACS Publications. [Link]
-
Alkynylation of Carbonyl and Imino Groups. Thieme Chemistry. [Link]
-
Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. PMC. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. [Link]
-
Synthesis and Application of 1-(Pyridin-2-yl)-2-azabuta-1, 3-dienes. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica. [Link]
- Method for synthesizing 1-BOC-3-piperidone.
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Publications. [Link]
-
Dynamics of Catalytic Resolution of 2-Lithio-N-Boc-piperidine by Ligand Exchange. PMC. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. RSC Publishing. [Link]
-
Lithiation in Flow: n-Butyl Lithiation and electrophile addition. Amar Equipment. [Link]
-
Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. MDPI. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. ResearchGate. [Link]
-
SYNTHESIS AND REACTIONS OF LITHIATED MONOCYCLIC AZOLES CONTAINING TWO OR MORE HETERO-ATOMS PART Ik OXAZOLESt Brian Iddon The Ram. LOCKSS. [Link]
Sources
Technical Support Center: 1-(Piperidin-2-yl)but-3-yn-1-one Aqueous Solubility
Welcome to the Advanced Troubleshooting Guide for 1-(Piperidin-2-yl)but-3-yn-1-one. As a molecule combining a basic piperidine ring with a highly lipophilic but-3-yn-1-one moiety, its behavior in aqueous media is heavily dictated by pH, dielectric constants, and intermolecular interactions. This guide is designed for researchers and formulation scientists to systematically diagnose and resolve precipitation, aggregation, and low-solubility issues during preclinical assays.
I. Diagnostic Solubility Workflow
Before adjusting your formulation, it is critical to determine the physiological or assay-specific constraints of your experiment. The following decision tree outlines the mechanistic pathways to achieve complete solvation.
Workflow for optimizing 1-(Piperidin-2-yl)but-3-yn-1-one aqueous solubility based on target pH.
II. Frequently Asked Questions (Mechanistic Q&A)
Q1: Why does my compound immediately precipitate when diluted from a DMSO stock into PBS (pH 7.4)?
A1: This is a classic "solvent-shift" precipitation driven by the hydrophobic effect. 1-(Piperidin-2-yl)but-3-yn-1-one possesses a highly lipophilic terminal alkyne and carbon skeleton. While the piperidine nitrogen has a pKa of approximately 9.5–11.0, making it partially protonated at physiological pH[1], the sudden introduction to a high-dielectric aqueous environment (PBS) forces the lipophilic tails to rapidly aggregate to minimize contact with water. The kinetics of this hydrophobic aggregation outpace the solvation of the protonated amine. Causality Fix: You must lower the thermodynamic barrier to solvation by either decreasing the dielectric constant of the buffer (using co-solvents) or physically shielding the lipophilic moiety (using cyclodextrins)[2].
Q2: How can I achieve >10 mg/mL solubility for in vivo dosing without using toxic levels of organic solvents?
A2: The most effective strategy is exploiting the basicity of the piperidine ring via salt formation[3]. By lowering the formulation pH to 4.0–5.0 using dilute hydrochloric acid (HCl) or citric acid, you fully protonate the secondary amine. This converts the free base into a piperidinium salt, drastically increasing solubility through powerful ion-dipole interactions with the aqueous solvent[2]. If your in vivo route strictly requires a neutral pH (e.g., intravenous injection where local irritation is a concern), you must utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The alkyne tail inserts into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[4].
Q3: Does the terminal alkyne affect stability in aqueous media?
A3: Yes. While alkynes are generally stable, they are susceptible to hydration or oxidative degradation in the presence of trace transition metals (e.g., Cu, Ru) often found in lower-grade buffer salts. Furthermore, the adjacent ketone (but-3-yn-1-one) can undergo enolization at extreme pH values. Causality Fix: Always formulate using high-purity, metal-free water (e.g., Milli-Q) and consider adding a trace metal chelator like EDTA (0.1 mM) to your aqueous media to prevent metal-catalyzed degradation of the alkyne.
III. Quantitative Formulation Strategies
The following table summarizes the expected outcomes of various solubility enhancement strategies. Use this data to select the appropriate method based on your assay's tolerance for excipients.
| Strategy | Excipient / Reagent | Target pH | Expected Solubility Limit | Primary Mechanism | Drawbacks |
| Free Base (Control) | None (PBS only) | 7.4 | < 0.1 mg/mL | N/A | Insufficient for most assays. |
| Salt Formation | 0.1 M HCl | 4.0 - 5.0 | > 50.0 mg/mL | Ion-dipole interactions via piperidine protonation. | Acidic pH may cause local tissue irritation in vivo. |
| Co-solvency | 5% DMSO in PBS | 7.4 | ~ 1.5 mg/mL | Lowering of bulk dielectric constant. | DMSO toxicity limits use in sensitive cell cultures. |
| Complexation | 20% w/v HP-β-CD | 7.4 | > 15.0 mg/mL | Hydrophobic shielding of the alkyne moiety. | High viscosity; requires extended equilibration time. |
IV. Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to biological assays without confirming the validation criteria.
Protocol A: In Situ Hydrochloride Salt Formation (For High-Concentration Acidic Dosing)
Objective: Achieve >50 mg/mL solubility for oral gavage or acidic-tolerant assays.
-
Weighing: Accurately weigh 50 mg of 1-(Piperidin-2-yl)but-3-yn-1-one free base into a clean glass vial.
-
Stoichiometric Addition: Add 0.95 equivalents of 0.1 M HCl (Calculate exact volume based on the exact molecular weight of your specific batch/purity). Note: Leaving a slight excess of free base prevents the final solution from becoming excessively acidic.
-
Agitation: Vortex the mixture for 60 seconds. The powder will begin to dissolve as the piperidinium hydrochloride salt forms.
-
Volume Adjustment: Bring the total volume to 1.0 mL using sterile Milli-Q water. Sonicate in a water bath at room temperature for 5 minutes.
-
Self-Validation Step: Centrifuge the vial at 10,000 x g for 5 minutes.
-
Pass: No visible pellet at the bottom. The solution is optically clear.
-
Fail: A pellet indicates incomplete protonation. Verify the pH; if it is >5.5, add 0.1 M HCl in 10 µL increments until the pellet dissolves upon re-sonication.
-
Protocol B: HP-β-CD Complexation (For Neutral pH / Cell-Based Assays)
Objective: Achieve >10 mg/mL solubility at pH 7.4 without organic solvents.
-
Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4). Filter through a 0.22 µm PES membrane.
-
API Addition: Add 10 mg of 1-(Piperidin-2-yl)but-3-yn-1-one to 1.0 mL of the HP-β-CD solution.
-
Equilibration (Critical Step): Unlike salt formation, cyclodextrin inclusion complexes require thermodynamic equilibration. Place the vial on a magnetic stirrer at 300 RPM for 12–24 hours at room temperature. Do not heat, as inclusion complexes are often exothermic and heating will shift the equilibrium toward the uncomplexed (insoluble) state.
-
Self-Validation Step: Attempt to pass the solution through a 0.22 µm PTFE syringe filter.
-
Pass: The solution passes through with minimal resistance. Quantify the filtrate via HPLC-UV to confirm a 10 mg/mL concentration.
-
Fail: High resistance or filter clogging indicates uncomplexed API. You must either increase the HP-β-CD concentration (up to 30% w/v) or reduce your target API concentration.
-
V. References
-
Smolecule. "2-(Piperidin-2-yl)propan-2-ol hydrochloride". smolecule.com. URL:
-
Benchchem. "A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design". benchchem.com. URL:
-
NIH PMC. "Drug Solubility: Importance and Enhancement Techniques". nih.gov. URL:
-
GSC Online Press. "A review on solubility enhancement technique for pharmaceutical drugs". gsconlinepress.com. URL:
Sources
Preventing alkyne polymerization in 1-(Piperidin-2-yl)but-3-yn-1-one storage
Welcome to the technical support center for 1-(Piperidin-2-yl)but-3-yn-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the storage and handling of this reactive compound. Our goal is to equip you with the necessary knowledge to prevent its polymerization and ensure the integrity of your experiments.
Introduction: The Challenge of Storing a Bifunctional Molecule
1-(Piperidin-2-yl)but-3-yn-1-one is a valuable synthetic intermediate, incorporating both a terminal alkyne and a piperidine ring. This unique combination of functional groups, however, also presents a significant stability challenge. The terminal alkyne is susceptible to various polymerization pathways, while the piperidine moiety can be prone to oxidation.[1] This guide will dissect the underlying causes of instability and provide actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My vial of 1-(Piperidin-2-yl)but-3-yn-1-one has turned yellow and viscous. What is happening?
This is a classic sign of degradation, likely a combination of polymerization of the alkyne group and oxidation of the piperidine ring.[1] Elevated temperatures, exposure to air (oxygen), and light can all accelerate these processes. The viscosity change indicates the formation of higher molecular weight oligomers or polymers.
Q2: What are the primary safety concerns when handling this compound?
The main hazards are associated with the terminal alkyne. Terminal alkynes can form explosive metal acetylides, especially with heavy metals like silver, copper(I), and mercury.[2] It is crucial to avoid contact with these metals. Additionally, like many organic compounds, it may be flammable and should be handled in a well-ventilated fume hood.[2]
Q3: Can I store the compound in a standard clear glass vial?
It is strongly advised against. Storing in clear glass exposes the compound to light, which can initiate photo-oxidative degradation and radical polymerization.[1] Always use an amber-colored vial or wrap the container in aluminum foil to protect it from light.[2]
Q4: I need to store the compound in solution. What solvent should I use?
If solution storage is necessary, use a dry, deoxygenated aprotic solvent such as anhydrous toluene or dioxane. It is critical to purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound and to store the resulting solution under an inert atmosphere. Avoid protic solvents, as they can participate in side reactions.
Troubleshooting Guide: Diagnosing and Preventing Polymerization
This section provides a deeper dive into the mechanisms of degradation and systematic solutions to prevent them.
Symptom 1: Visual Changes in the Stored Material
-
Observation: The compound, which should be a clear or pale yellow liquid/solid, develops a yellow or brown color, and its viscosity increases over time. Formation of a precipitate may also be observed.[1][3]
-
Root Cause Analysis: This indicates chemical degradation. The color change is often due to the oxidation of the piperidine ring, forming N-oxides and other byproducts.[1] The increased viscosity or precipitation is a direct result of alkyne polymerization, where individual molecules link together to form long chains.
-
Preventative Protocol:
-
Strict Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere (argon or nitrogen).[2] This minimizes contact with atmospheric oxygen, a key initiator of both piperidine oxidation and some alkyne polymerization pathways.
-
Low-Temperature Storage: Store the compound at or below -20°C.[2][4] Low temperatures significantly reduce the rate of all chemical degradation reactions.
-
Light Protection: Use amber vials or foil-wrapped containers to prevent photo-initiated degradation.[2]
-
Symptom 2: Inconsistent Analytical Results
-
Observation: You observe new, unexpected peaks in your HPLC/LC-MS analysis, often with earlier retention times.[1] You may also see a decrease in the peak corresponding to the parent compound.
-
Root Cause Analysis: The appearance of new, more polar peaks is a strong indicator of degradation. Oxidation products, such as N-oxides, are typically more polar than the parent piperidine compound.[1] Polymerization will lead to a broad distribution of higher molecular weight species, which may not elute properly or may appear as a broad hump in the chromatogram.
-
Analytical Verification Protocol:
-
Stability-Indicating Method: Develop and use a validated, stability-indicating HPLC method that can resolve the parent compound from its potential degradation products.
-
Mass Spectrometry: Use LC-MS to identify the masses of the degradation products. An increase in mass corresponding to the addition of one or more oxygen atoms can confirm oxidation. A distribution of masses that are multiples of the parent compound's mass is indicative of polymerization.
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to detect changes in the chemical structure. The disappearance of the characteristic terminal alkyne proton signal and the appearance of new signals in the vinyl region can be evidence of polymerization.[5]
-
Advanced Stabilization Strategies
For long-term storage or for particularly sensitive applications, the following advanced strategies should be considered.
Inhibitor Addition
The addition of a small amount of a polymerization inhibitor can be highly effective. These compounds work by scavenging free radicals that can initiate polymerization.
-
Phenolic Inhibitors: Compounds like Butylated Hydroxytoluene (BHT) or hydroquinone are effective radical scavengers.[] They work by donating a hydrogen atom to a radical, forming a stable radical species that does not propagate the polymerization chain.
-
Amine-Based Inhibitors: Certain amines can also act as polymerization inhibitors, often synergistically with oxygen.[]
| Inhibitor Class | Example | Recommended Concentration | Mechanism of Action |
| Phenolic | Butylated Hydroxytoluene (BHT) | 100-500 ppm | Hydrogen atom transfer to scavenge free radicals.[] |
| Phenolic | Hydroquinone | 100-500 ppm | Reacts with free radicals to form stable complexes.[] |
| Amine | Phenothiazine | 50-200 ppm | Effective radical scavenger.[7] |
Caution: Ensure that any added inhibitor will not interfere with downstream applications. If necessary, the inhibitor can be removed by column chromatography prior to use.
Understanding the Degradation Pathways
To effectively prevent degradation, it is crucial to understand the chemical reactions that are occurring.
Caption: Workflow for the optimal storage of 1-(Piperidin-2-yl)but-3-yn-1-one.
By adhering to these guidelines, you can significantly extend the shelf-life of 1-(Piperidin-2-yl)but-3-yn-1-one and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.
References
- BenchChem. (n.d.). common pitfalls in the handling of terminal alkynes.
- BenchChem. (n.d.). Technical Support Center: Prevention of Oxidation in Piperidine Compounds.
- BroadPharm. (n.d.). Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS.
- BOC Sciences. (n.d.). Polymerization Inhibitors.
- ChemScene. (n.d.). Polymerization Inhibitors.
- EvitaChem. (n.d.). 1-(Piperidin-2-yl)butane-2,3-dione (EVT-13195767).
- He, Y., et al. (2023). Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing Sonogashira Coupling of 1-(Piperidin-2-yl)but-3-yn-1-one
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing the 1-(Piperidin-2-yl)but-3-yn-1-one scaffold. The piperidine ring is a privileged structure in medicinal chemistry, and its effective coupling is paramount for generating novel chemical entities.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the reaction temperature for the palladium-catalyzed Sonogashira cross-coupling of this terminal alkyne.
Introduction: The Critical Role of Temperature in Sonogashira Couplings
The Sonogashira reaction is a powerful and versatile method for forming C(sp²)-C(sp) bonds, typically by coupling a terminal alkyne with an aryl or vinyl halide.[3] While the reaction is known for its mild conditions, temperature remains one of the most critical parameters to control. An optimal temperature ensures a high reaction rate and yield while minimizing catalyst deactivation and the formation of undesirable byproducts.[4][5] Conversely, a poorly chosen temperature can lead to complete reaction failure. This guide explains the causality behind temperature-related phenomena and provides a systematic approach to optimization.
Frequently Asked Questions (FAQs)
Q1: What is the primary coupling reaction for a terminal alkyne like 1-(Piperidin-2-yl)but-3-yn-1-one? The most common and efficient method for coupling a terminal alkyne is the Sonogashira cross-coupling reaction. It employs a palladium catalyst, often with a copper(I) co-catalyst, and a base to couple the alkyne with an aryl or vinyl halide (or triflate).[3][6]
Q2: Why is reaction temperature such a critical parameter in this coupling? Temperature directly influences the reaction kinetics and the stability of the catalytic system. It governs the rate of two crucial steps in the catalytic cycle: the oxidative addition of the halide to the palladium(0) complex and the final reductive elimination that releases the product.[7] However, elevated temperatures can also accelerate catalyst decomposition and side reactions.[4][5] The goal is to find the "sweet spot" that maximizes the rate of product formation while preserving the integrity of the catalyst and reagents.
Q3: What are the general consequences of setting the temperature too high or too low?
-
Too Low: The primary issue is a sluggish or stalled reaction, resulting in low to no product yield. This is especially common with less reactive coupling partners like aryl bromides and chlorides, where the energy barrier for the initial oxidative addition step is higher.[8][9]
-
Too High: Excessively high temperatures can cause several problems:
-
Catalyst Decomposition: The active Pd(0) catalyst can agglomerate and precipitate as inactive "palladium black".[10]
-
Side Reactions: Increased rates of unwanted side reactions, such as the Glaser-Hay homocoupling of the alkyne, can occur.[8]
-
Substrate/Product Degradation: Thermally sensitive functional groups on your starting material or product may decompose.
-
Q4: How does my choice of aryl/vinyl halide (I, Br, Cl) influence the required reaction temperature? The reactivity of the halide is a primary determinant of the necessary reaction temperature. The general reactivity trend is: I > OTf > Br >> Cl .[3][10]
-
Aryl Iodides: Being the most reactive, they can often be coupled at or slightly above room temperature.[10]
-
Aryl Bromides: These are less reactive and typically require heating to achieve a reasonable reaction rate, often in the range of 60-120°C.[8][9]
-
Aryl Chlorides: As the least reactive, they demand more specialized, electron-rich ligands, and often require higher temperatures to react efficiently.[10]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiment, with a focus on temperature-related causes and solutions.
| Problem | Possible Cause (Temperature-Related) | Recommended Solution(s) |
| 1. Low to No Product Yield with Starting Material Recovered | The reaction temperature is too low to overcome the activation energy for the oxidative addition step, especially when using aryl bromides or chlorides.[8] | 1. Incrementally Increase Temperature: Raise the temperature in 15-20°C increments (e.g., from 50°C to 70°C). Monitor reaction progress at each stage using TLC or LC-MS.[8] 2. Verify Halide Reactivity: Confirm the expected reactivity of your halide. Aryl bromides will almost always require heating.[3][10] 3. Consider Solvent: Ensure your solvent has a boiling point compatible with the target temperature. For higher temperatures (>80°C), consider switching from THF to a higher-boiling solvent like DMF or dioxane.[11] |
| 2. Formation of a Black Precipitate (Palladium Black) | The reaction temperature is too high, causing the thermal decomposition and aggregation of the active Pd(0) catalyst into an inactive state.[10][12] | 1. Reduce Temperature: Immediately lower the reaction temperature. For future experiments, start at a lower temperature and increase it gradually only if the reaction is sluggish.[8] 2. Ensure Inert Atmosphere: High temperatures can exacerbate the effects of trace oxygen, which promotes catalyst decomposition. Ensure all reagents and solvents are thoroughly degassed.[10] 3. Change Ligand: Consider a more robust, bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand, which can stabilize the palladium center at higher temperatures.[6][8] |
| 3. Significant Alkyne Homocoupling (Glaser Product) | While primarily caused by the Cu(I) co-catalyst and oxygen, high temperatures can accelerate this and other side reactions.[8] | 1. Lower the Temperature: A milder temperature may slow the rate of the desired reaction but can disproportionately slow the rate of the side reaction. 2. Ensure Rigorous Deoxygenation: This is the most critical step to prevent Glaser coupling. Degas solvents and purge the reaction vessel thoroughly with an inert gas.[13] 3. Consider a Copper-Free Protocol: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy. These protocols often require specific ligands but eliminate the primary pathway for this byproduct.[8][12] |
| 4. Degradation of Starting Material or Product | The 1-(Piperidin-2-yl)but-3-yn-1-one substrate, the aryl halide, or the coupled product is not stable at the reaction temperature. Terminal alkynes can be sensitive, and complex organic molecules can have limited thermal stability.[14][15] | 1. Screen Lower Temperatures: Set up a series of reactions at lower temperatures (e.g., room temperature, 40°C, 50°C) and allow them to run for longer periods (12-24 hours).[16] 2. Monitor by LC-MS: Use LC-MS analysis to check for the appearance of degradation products alongside the desired product. 3. Protect Sensitive Groups: If a specific functional group is known to be thermally labile, consider a protection strategy if compatible with the reaction conditions. |
Data Presentation: Temperature Optimization Study
The following table illustrates hypothetical results from a temperature optimization study for the coupling of 1-(Piperidin-2-yl)but-3-yn-1-one with a moderately reactive aryl bromide.
| Temperature (°C) | Reaction Time (h) | Aryl Bromide Conversion (%) | Desired Product Yield (%) | Purity by LC-MS (%) | Key Byproducts Observed |
| 25 (Room Temp) | 24 | < 5% | < 5% | - | Unreacted Starting Materials |
| 50 | 18 | 45% | 40% | 95% | Unreacted Starting Materials |
| 70 | 12 | > 98% | 91% | 98% | Trace Homocoupling Product |
| 90 | 6 | > 98% | 82% | 85% | Homocoupling, Palladium Black |
| 110 | 4 | > 98% | 65% | 70% | Significant Homocoupling, Degradation Products, Palladium Black |
As shown, 70°C provides the optimal balance of reaction time, yield, and purity for this hypothetical reaction.
Experimental Protocol: Temperature Screening
This protocol outlines a method for efficiently screening multiple temperatures to identify the optimal condition for your specific coupling partners.
Objective: To determine the reaction temperature that provides the highest yield and purity of the coupled product in a reasonable timeframe.
Methodology:
-
Preparation: In an inert atmosphere glovebox or using Schlenk techniques, add the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%) to a series of identical oven-dried reaction vials equipped with stir bars.[13]
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF, to make a 0.1 M solution) followed by the degassed amine base (e.g., triethylamine, 3.0 equiv).[13]
-
Substrate Addition: Add the 1-(Piperidin-2-yl)but-3-yn-1-one solution (1.2 equiv) to each vial.
-
Temperature Control: Seal the vials and place them in separate heating blocks or a parallel synthesis reactor pre-set to the desired temperatures (e.g., 25°C, 50°C, 70°C, 90°C).
-
Reaction Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a small amount of saturated aqueous NH₄Cl and extract with ethyl acetate. Analyze the organic layer by TLC and/or LC-MS to determine the extent of conversion.
-
Analysis: Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete (i.e., consumption of the limiting reagent).
-
Workup: Once the reactions are complete, cool them to room temperature. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl (to remove the base and copper salts) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.[13]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Sonogashira reactions, emphasizing the decision points related to reaction temperature.
Caption: A decision tree for troubleshooting low yields in Sonogashira couplings.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.Russian Journal of General Chemistry.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (2025). ResearchGate. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. IntechOpen. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. Available at: [Link]
- Structure, Preparation, Reactivity, and Synthetic Applications of Piperidine and its Derivatives.Google Books.
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Sonogashira couplings wih most aryl bromides is oxidative-addition limited. Reddit. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling between 2 and 3a. ResearchGate. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]
-
Identifying Radical Pathways for Cu(I)/Cu(II) Relay Catalyzed Oxygenation via Online Coupled EPR/UV–Vis/Near‐IR Monitoring. Angewandte Chemie International Edition. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis. Available at: [Link]
-
Sonogashira breathes easy: a practical room-temperature homogeneous coupling in continuous flow under air. Reaction Chemistry & Engineering. Available at: [Link]
-
Homo-coupling of terminal alkynes on a noble metal surface. Diva-portal.org. Available at: [Link]
-
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. Available at: [Link]
-
Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Available at: [Link]
-
Intramolecular Coupling of Terminal Alkynes by Atom Manipulation. Angewandte Chemie International Edition. Available at: [Link]
-
How Temperature Affects the Selectivity of the Electrochemical CO2 Reduction on Copper. ACS Energy Letters. Available at: [Link]
-
Alkynes. University of Calgary. Available at: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]
-
Crystal structure of 1-(piperidin-1-yl)butane-1,3-dione. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
Alkyne Reactivity. Michigan State University Department of Chemistry. Available at: [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. Journal of Chemistry. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. Scilit. Available at: [Link]
-
Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Available at: [Link]
-
Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Der Pharma Chemica. Available at: [Link]
-
A Study of Support Effects for the Water-Gas-Shift Reaction over Cu. MDPI. Available at: [Link]
-
General procedure for the synthesis of alkynyl carboxylic acids. Nature. Available at: [Link]
-
Products from 1-phenylbut-1-yn-3-one with various heterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Impact of Temperature on Reaction Rate in Catalytic Reactions | Journal of Chemistry [ajpojournals.org]
- 5. scilit.com [scilit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 11. books.lucp.net [books.lucp.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Ch 9 : Alkynes [chem.ucalgary.ca]
- 15. Alkyne Reactivity [www2.chemistry.msu.edu]
- 16. researchgate.net [researchgate.net]
Reducing byproduct formation in 1-(Piperidin-2-yl)but-3-yn-1-one reactions
Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for managing reactions involving the versatile but sensitive reagent, 1-(Piperidin-2-yl)but-3-yn-1-one. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the chemical causality behind byproduct formation, offering field-proven strategies to enhance reaction specificity and yield.
Technical Support Center: 1-(Piperidin-2-yl)but-3-yn-1-one
Introduction: 1-(Piperidin-2-yl)but-3-yn-1-one is a valuable heterocyclic building block, featuring a secondary amine, a ketone, and a terminal alkyne. This trifunctional nature makes it an exceptionally useful intermediate for constructing complex molecular architectures. However, these same reactive sites can compete, leading to a range of undesirable byproducts that complicate purification and reduce yields. This guide provides direct answers to common issues encountered during its use, focusing on practical, mechanistically-grounded solutions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning viscous, and I'm isolating a high-molecular-weight impurity that is double the mass of my starting material. What is happening?
A1: This is a classic sign of intermolecular Michael addition, leading to dimerization or oligomerization. The secondary amine of one piperidine molecule is acting as a nucleophile and attacking the electron-deficient alkyne of another molecule (an ynone system). This is one of the most common failure modes.
Causality: The ketone group withdraws electron density from the alkyne, making the terminal carbon highly electrophilic and susceptible to nucleophilic attack. The piperidine nitrogen is a potent nucleophile, especially under neutral or slightly basic conditions.
Mitigation Strategies:
-
Control Stoichiometry and Order of Addition: In reactions where the piperidine nitrogen is the target nucleophile (e.g., acylation, alkylation), ensure the electrophile is present in the reaction vessel before the addition of a base. If another nucleophile is being used to target the ynone, add the 1-(Piperidin-2-yl)but-3-yn-1-one slowly to a solution of the other reagents to maintain its low concentration.
-
Lower Reaction Temperature: Bimolecular side reactions like this dimerization are often more sensitive to temperature changes than the primary desired reaction. Running the reaction at 0 °C or even -20 °C can significantly suppress this pathway.
-
Protect the Piperidine Nitrogen: If the desired reaction does not involve the piperidine nitrogen, protecting it with a group like Boc (tert-butoxycarbonyl) is the most robust solution. This completely removes the nucleophilic site responsible for the side reaction.
Q2: My mass spectrometry results show a significant peak at M+18 relative to my expected product. What is this byproduct?
A2: An M+18 peak corresponds to the addition of a water molecule. In this context, it is almost certainly due to the hydration of the terminal alkyne, which converts the but-3-yn-1-one moiety into a butane-1,3-dione.
Causality: Alkyne hydration can be catalyzed by trace amounts of acid or transition metals (like mercury, gold, or palladium, which may be present as contaminants). The resulting enol intermediate quickly tautomerizes to the more stable methyl ketone.
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Purify Reagents: Ensure that reagents, particularly acids or bases, are free from excessive water. If using a liquid reagent, consider storing it over molecular sieves.
-
Avoid Contaminating Metals: Use high-purity reagents and solvents. If a previous reaction in the same glassware used a metal catalyst, ensure it is rigorously cleaned to avoid trace contamination.
Q3: My NMR analysis shows the loss of the terminal alkyne proton, but my product mass is approximately double the expected value. What could be the cause?
A3: This pattern strongly suggests oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This reaction joins two alkyne molecules at the terminal carbon, forming a conjugated 1,3-diyne.
Causality: This coupling is typically catalyzed by copper salts in the presence of an oxidant, which is often atmospheric oxygen. Even trace amounts of copper contamination can facilitate this side reaction, especially if the reaction is run open to the air or under basic conditions which favor acetylide formation.
Mitigation Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction. This can be achieved by sparging the solvent with nitrogen or argon and maintaining a positive pressure of inert gas throughout the experiment.
-
Use a Non-coordinating Base: If a base is required, select one that is less likely to complex with trace metals. Organic bases like triethylamine or DIPEA are often preferable to inorganic bases in this context.[1]
-
Consider a Chelating Agent: In sensitive reactions, adding a small amount of a chelating agent like EDTA can sequester trace metal ions and inhibit catalytic side reactions.
Q4: My desired product is formed, but it degrades during column chromatography on silica gel. How can I purify it safely?
A4: Both the secondary amine and the ynone functional groups can be unstable on silica gel. The acidic nature of standard silica can catalyze hydration of the alkyne or other decomposition pathways. The polar amine can bind strongly, leading to tailing and requiring highly polar eluents that may degrade the product.
Mitigation Strategies:
-
Use Neutralized Silica: Deactivate the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent system). This neutralizes the acidic sites on the silica surface.
-
Switch to Alumina: Basic or neutral alumina can be a better alternative for purifying basic compounds like piperidines.
-
Alternative Purification Methods:
-
Acid-Base Extraction: If the impurities are neutral, you can often purify the product by dissolving the crude mixture in an organic solvent, extracting with a dilute acid (e.g., 1M HCl) to protonate the piperidine and move it to the aqueous layer, washing the organic layer to remove impurities, and then basifying the aqueous layer and re-extracting the pure product.[2]
-
Recrystallization: If the product is a solid, recrystallization is an excellent method that avoids the potential pitfalls of chromatography.[3]
-
Data Presentation & Visualizations
Table 1: Effect of Reaction Conditions on Byproduct Formation in a Model N-Alkylation Reaction
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Predominant Byproduct |
| Temperature | Room Temperature (25 °C) | 0 °C | Michael Dimer |
| Base | 1.1 eq. K₂CO₃ | 1.1 eq. K₂CO₃ | - |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile | - |
| Atmosphere | Air | Nitrogen | Glaser Coupling Dimer |
| Order of Addition | Base added, then Alkyl Halide | Alkyl Halide added, then Base | Michael Dimer |
| Desired Product Yield | 45% | 85% | - |
| Byproduct Percentage | ~35% Dimer, ~5% Diyne | <5% Dimer, <1% Diyne | - |
Diagrams of Key Pathways and Workflows
Caption: Key reaction pathways for 1-(Piperidin-2-yl)but-3-yn-1-one.
Caption: Mechanism of byproduct formation via Michael addition.
Caption: Troubleshooting workflow for impurity identification.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Storage: Store 1-(Piperidin-2-yl)but-3-yn-1-one under an inert atmosphere (argon or nitrogen) at ≤ 4 °C. The compound can be sensitive to air, light, and heat.
-
Handling: Always handle in a well-ventilated fume hood. Use clean, dry glassware. For weighing and transferring, do so under a blanket of inert gas if possible, especially if the material will be stored again afterward.
Protocol 2: Optimized N-Alkylation via Reductive Amination
This protocol is for reacting the piperidine nitrogen with an aldehyde/ketone and is designed to minimize self-condensation and other side reactions.[1][4]
-
Setup: To a dry, oven-cooled round-bottom flask equipped with a magnetic stir bar, add the 2-substituted piperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.).
-
Solvent: Add anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the reaction mixture. This reducing agent is mild and selective for the iminium ion intermediate over the carbonyl starting material.[1]
-
Reaction: Stir the reaction at room temperature (or 0 °C for particularly sensitive substrates) and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1 to 24 hours.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography using silica gel treated with 1% triethylamine or by acid-base extraction to obtain the desired N-alkylated product.
References
- BenchChem. (2025).
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- A Single Step Approach to Piperidines via Ni-Catalyzed β-Carbon Elimination - PMC. (2011).
- Purification procedure of compounds 1-3. | Download Scientific Diagram. (Source Not Specified).
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- CN101602748B - A kind of purification method of high-purity piperidine. (Source Not Specified).
- BenchChem. (2025).
- Recent advances in the synthesis of piperidones and piperidines. (Source Not Specified).
- Synthesis of 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-(Piperidin-2-yl)but-3-yn-1-one Derivatives
Welcome to the Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when working with 1-(Piperidin-2-yl)but-3-yn-1-one architectures.
These molecules—featuring a bulky piperidine heterocycle directly adjacent to a β -amino ketone and a terminal alkyne—are highly valuable for accessing complex alkaloid scaffolds. However, the immense steric bulk around the C2 position, combined with the conformational flexibility of the N-protecting groups, creates severe steric hindrance. This guide provides field-proven, self-validating protocols to bypass these limitations.
Workflow for diagnosing and resolving steric hindrance issues in 1-(Piperidin-2-yl)but-3-yn-1-one.
FAQ & Troubleshooting Guides
Q1: My Sonogashira cross-coupling at the terminal alkyne is stalling at <20% conversion. How can I drive this to completion?
Causality & Expert Insight: The primary issue is the conformational flexibility of the but-3-yn-1-one chain. In N-protected piperidines (especially N-Boc), allylic strain (A-strain) forces the bulky protecting group to adopt a rotameric conformation that physically shields the terminal alkyne. This prevents the oxidative addition complex of Palladium from approaching the alkyne carbon. To resolve this, you must transition from standard triphenylphosphine ( PPh3 ) ligands to highly active, sterically demanding Buchwald ligands like XPhos or RuPhos. These ligands promote the formation of a highly reactive mono-ligated Pd(0) species that can penetrate the steric shield ( [1]).
Experimental Protocol: Optimized Sonogashira Coupling
-
Preparation: In a glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2 (5 mol%), XPhos (10 mol%), and CuI (5 mol%).
-
Reagent Addition: Add the 1-(1-(tert-butoxycarbonyl)piperidin-2-yl)but-3-yn-1-one (1.0 equiv) and the aryl iodide (1.2 equiv).
-
Solvent & Base: Add degassed anhydrous THF (0.2 M) and dry Triethylamine (3.0 equiv).
-
Reaction: Seal the flask, remove from the glovebox, and stir at 65 °C for 12 hours.
-
Self-Validation: The reaction mixture will transition from a pale yellow suspension to a deep brown homogeneous solution upon active Pd(0) formation. The lack of Glaser coupling byproducts (diynes) in the LC-MS trace confirms that the bulky ligand successfully favored cross-coupling over oxidative homocoupling.
-
Workup: Quench with saturated aqueous NH4Cl , extract with EtOAc, dry over Na2SO4 , and purify via silica gel chromatography.
Data Presentation: Ligand Screening for Alkyne Coupling
| Ligand | Catalyst | Temp (°C) | Conversion (%) | Yield (%) |
| PPh3 | Pd(PPh3)4 | 65 | 18 | 12 |
| dppf | Pd(dppf)Cl2 | 65 | 35 | 28 |
| RuPhos | Pd(OAc)2 | 65 | 89 | 82 |
| XPhos | Pd(OAc)2 | 65 | >95 | 91 |
Q2: When reducing the ketone to the corresponding alcohol, I get a 1:1 mixture of diastereomers. How can I achieve high stereocontrol?
Causality & Expert Insight: Standard hydride sources (like NaBH4 in MeOH) attack the ketone from both faces indiscriminately because the flexible α -protons do not lock the conformation. To achieve diastereoselectivity, you must exploit the adjacent piperidine nitrogen (or its carbamate protecting group) to form a rigid, chelated transition state. By using a Lewis acidic hydride source such as LiAlH4 or Zn(BH4)2 , the metal coordinates simultaneously to the ketone oxygen and the piperidine nitrogen, locking the molecule in a rigid chair-like transition state. The hydride then attacks from the less sterically hindered pseudo-axial face, yielding the cis-alcohol ( [2]).
Experimental Protocol: Chelation-Controlled Ketone Reduction
-
Cooling: Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.
-
Addition: Dropwise add a 1.0 M solution of LiAlH4 in THF (1.5 equiv) over 15 minutes to prevent exotherms that disrupt chelation.
-
Stirring: Maintain the reaction at -78 °C for 2 hours, then slowly warm to 0 °C.
-
Fieser Workup & Self-Validation: Quench carefully at 0 °C by sequentially adding water ( x mL), 15% NaOH ( x mL), and water ( 3x mL) where x is the grams of LiAlH4 used. This specific workup yields a stark white, granular aluminum salt precipitate. If the salts are gelatinous, chelation was disrupted by moisture, and the diastereomeric ratio (dr) will likely be compromised. A single distinct peak in the ¹H NMR for the carbinol proton confirms high dr.
-
Isolation: Filter the granular salts through Celite, concentrate the filtrate, and purify.
Data Presentation: Reducing Agent vs. Diastereomeric Ratio (dr)
| Reducing Agent | Solvent | Temp (°C) | Yield (%) | dr (cis:trans) |
| NaBH4 | MeOH | 0 | 95 | 1.2 : 1 |
| L-Selectride | THF | -78 | 88 | 4 : 1 |
| Zn(BH4)2 | Et2O | -78 | 82 | 12 : 1 |
| LiAlH4 | THF | -78 | 91 | >20 : 1 |
Q3: I am trying to N-alkylate the piperidine ring after deprotection, but the reaction fails completely. Why?
Causality & Expert Insight: Once the piperidine is deprotected, the secondary amine is situated directly adjacent to the bulky but-3-yn-1-one chain at the C2 position. This creates immense steric hindrance, preventing standard SN2 alkylation with alkyl halides ( [3]). Furthermore, the α -protons (the CH2 group between the ketone and alkyne) are highly acidic. The strongly basic conditions required for standard alkylation will cause rapid enolization or unwanted isomerization of the alkyne to an allene. You must shift to Reductive Amination, which proceeds via an iminium ion intermediate and is far less sensitive to ground-state steric bulk than an SN2 transition state.
Experimental Protocol: Sterically Tolerant Reductive Amination
-
Imine Formation: Combine the deprotected piperidine (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation.
-
Stirring & Self-Validation: Stir at room temperature for 2 hours. A shift in the crude IR spectrum (appearance of a C=N stretch around 1660 cm⁻¹) indicates successful iminium formation. The absence of an allene stretch (~1950 cm⁻¹) confirms that the mild acidic conditions successfully prevented unwanted isomerization of the alkyne.
-
Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3 , 1.5 equiv) portion-wise.
-
Completion: Stir for 12 hours. Quench with saturated NaHCO3 , extract with DCM, and purify.
Data Presentation: N-Functionalization Strategies
| Method | Reagents | Temp (°C) | Yield (%) | Note |
| Direct Alkylation | R-Br, K2CO3 , DMF | 80 | <5 | Complete starting material recovery |
| Direct Alkylation | R-I, NaHMDS, THF | 0 to 25 | 15 | Significant ketone enolization |
| Reductive Amination | R-CHO, NaBH(OAc)3 | 25 | 88 | Clean conversion, no alkyne isomerization |
References
-
Title: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) Books URL: [Link]
-
Title: Application of the Aza-Achmatowicz Oxidative Rearrangement for the Stereoselective Synthesis of the Cassia and Prosopis Alkaloid Family Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]
-
Title: Iron- and Cobalt-Catalyzed Arylation of Azetidines, Pyrrolidines, and Piperidines with Grignard Reagents Source: Organic Letters - ACS Publications URL: [Link]
Technical Support Center: Resolution of 1-(Piperidin-2-yl)but-3-yn-1-one Enantiomers
Welcome to the Process Chemistry Support Center. This guide provides comprehensive methodologies, troubleshooting frameworks, and FAQs for separating the enantiomers of 1-(Piperidin-2-yl)but-3-yn-1-one. Designed for drug development professionals, this document bridges theoretical causality with field-proven protocols.
Module 1: Molecular Causality & The Racemization Risk (FAQ)
Q: Why is 1-(Piperidin-2-yl)but-3-yn-1-one particularly challenging to resolve, and why does its enantiomeric excess (ee%) degrade over time? A: The difficulty lies in the molecule's intrinsic structural causality. The chiral center at the C2 position of the piperidine ring is directly adjacent ( α ) to the but-3-yn-1-one carbonyl group. Because the piperidine nitrogen is a secondary amine (pKa ~10–11), the free base form creates an auto-basic environment. This basicity catalyzes the abstraction of the acidic α -proton at C2, forming a planar enolate intermediate. Upon re-protonation, the stereocenter is scrambled, leading to spontaneous racemization. Therefore, all resolution workflows must strictly avoid prolonged exposure to basic conditions or high temperatures, and the final enantiopure product must be immediately stabilized as an acidic salt.
Q: How does the terminal alkyne affect resolution choices? A: Terminal alkynes are susceptible to base-catalyzed isomerization into allenes under harsh conditions. This further reinforces the need to avoid strong bases and high temperatures during the resolution process.
Module 2: Preparative Scale - Classical Diastereomeric Salt Resolution
Q: Which resolving agent is thermodynamically optimal for this piperidine derivative? A: Di-benzoyl-L-tartaric acid (L-DBTA) is highly recommended. Tartaric acid and its derivatives are the most statistically successful diacid resolving agents for chiral amines because they form robust, highly crystalline hydrogen-bonded networks[1].
Workflow for Classical Diastereomeric Salt Resolution of Piperidine Derivatives.
Protocol: Half-Equivalent Diastereomeric Salt Formation
Self-validating mechanism: Using 0.5 equivalents of a diacid forces the formation of neutral salts rather than acidic salts, which maximizes the thermodynamic solubility differences between the (R) and (S) diastereomers[1],[2].
-
Dissolution: Dissolve 100 mmol of racemic 1-(Piperidin-2-yl)but-3-yn-1-one in 150 mL of Ethanol/Water (80:20 v/v).
-
Agent Addition: Add 50 mmol (0.5 equivalents) of L-DBTA to the mixture[3].
-
Heating: Warm the mixture to 60°C under continuous stirring until complete dissolution is achieved.
-
Thermodynamic Crystallization: Cool the solution linearly at a rate of 0.1°C/min down to 20°C. Causality: Rapid cooling causes kinetic trapping of the undesired isomer; slow cooling ensures thermodynamic equilibrium and high diastereomeric excess (de%)[4].
-
Filtration: Filter the resulting crystals ((R)-amine•L-DBTA salt) and wash with cold ethanol.
-
Salt Breaking (Critical Step): Suspend the isolated salt in cold (4°C) aqueous NaHCO3 (pH 8). Extract immediately with Methyl tert-butyl ether (MTBE). Causality: Cold, mild basicity prevents base-catalyzed enolization of the α -chiral center.
-
Stabilization: Immediately add 1M HCl in diethyl ether to the MTBE layer to precipitate the stable, enantiopure (R)-1-(Piperidin-2-yl)but-3-yn-1-one hydrochloride.
Troubleshooting FAQ
Q: My first-pass crystallization yielded a low diastereomeric excess (de < 70%). How can I improve this? A: The system has likely not reached thermodynamic equilibrium, or the solvent polarity is too low[4]. Increase the water content in your EtOH/H2O mixture to 30% to steepen the solubility curve, and seed the solution with pure diastereomeric salt at 45°C.
Module 3: Analytical to Pilot Scale - Chiral Supercritical Fluid Chromatography (SFC)
Q: Why use SFC instead of traditional Chiral HPLC for this molecule? A: SFC utilizes supercritical CO2, which allows for significantly lower operating temperatures (typically 25–30°C) and faster run times compared to HPLC. This rapid, low-temperature processing is critical to preventing the thermal enolization and racemization of the α -chiral ketone.
Chiral SFC Method Development Logic Tree for Base-Sensitive Ketones.
Protocol: SFC Method Development & Execution
-
Column Selection: Utilize an immobilized polysaccharide chiral stationary phase (CSP), such as Chiralpak IG (amylose tris(3-chloro-5-methylphenylcarbamate)).
-
Mobile Phase: Set the primary mobile phase to supercritical CO2.
-
Co-Solvent & Additive: Use 20% Methanol containing 0.1% Ethanolamine. Causality: The secondary amine of the piperidine ring will strongly interact with the CSP, causing severe peak tailing. Ethanolamine acts as a competitive basic additive to sharpen peaks, but is a weaker base than Diethylamine (DEA), thereby reducing the risk of on-column racemization.
-
Parameters: Set flow rate at 3 mL/min (analytical) or scale linearly to prep. Backpressure regulator (BPR) set to 120 bar. Temperature strictly controlled at 25°C.
-
Direct Acidic Collection: Collect the eluting fractions directly into vessels pre-filled with a weak acid solution (e.g., 0.1% acetic acid in methanol) to immediately neutralize the ethanolamine additive and stabilize the chiral center.
Troubleshooting FAQ
Q: I am observing a "plateau" or raised baseline between the two enantiomer peaks on the SFC chromatogram. What is causing this? A: A raised baseline between enantiomer peaks is the classic chromatographic signature of on-column interconversion (racemization). The basic additive in your co-solvent is catalyzing the enolization of the ketone during the run. Switch from DEA to a weaker additive like Ethanolamine, lower the column temperature to 20°C, or use a basic-compatible column (like Chiralpak IG) with zero additives.
Module 4: Quantitative Method Comparison
| Metric | Method A: Diastereomeric Salt | Method B: Chiral SFC |
| Typical Yield (Theoretical Max 50%) | 35 – 42% | 45 – 48% |
| First-Pass Enantiomeric Excess (ee%) | 85 – 95% | > 99% |
| Processing Time | 48 – 72 Hours | 4 – 8 Hours |
| Scalability | Excellent (Multi-Kilogram) | Good (Up to Pilot/Prep Scale) |
| Racemization Risk | Moderate (During free-basing) | Low (If collected in acid) |
| Cost per Gram | Low | High (Requires specialized equipment) |
References
- Source: Google Patents (WO2002068391A1)
- Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine Source: Organic Process Research & Development - ACS Publications URL
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents Source: Tetrahedron: Asymmetry URL
- Chiral resolution Source: Wikipedia URL
Sources
Catalyst optimization for 1-(Piperidin-2-yl)but-3-yn-1-one cycloadditions
Welcome to the Technical Support Center for complex heterocyclic cycloadditions. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(Piperidin-2-yl)but-3-yn-1-one .
This substrate is a highly versatile, bifunctional building block featuring a basic secondary amine (within the piperidine ring) and a terminal alkyne. While it is an excellent precursor for azide-alkyne cycloadditions (CuAAC/RuAAC) and transition-metal-catalyzed [2+2+2] cycloadditions, the basic nitrogen frequently induces catalyst poisoning. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your catalytic workflows.
Diagnostic Workflow: Amino-Alkyne Cycloadditions
Below is the logical troubleshooting pathway for diagnosing and resolving common failures when working with basic amino-alkynes.
Diagnostic workflow for troubleshooting amino-alkyne cycloaddition catalyst poisoning.
Frequently Asked Questions & Troubleshooting Guides
Q1: My CuAAC reaction with 1-(Piperidin-2-yl)but-3-yn-1-one stalls at <20% conversion. Is the catalyst dead? Causality: The basic nitrogen of the piperidine ring acts as a strong Lewis base. In standard, ligand-free CuAAC conditions, this nitrogen competitively chelates the Cu(I) catalyst, forming an inactive resting state and effectively poisoning the catalytic cycle[1]. Solution: You must alter the coordination sphere of the copper catalyst or the electronic state of the substrate to prevent sequestration.
-
Ligand Shielding: Introduce a strongly coordinating, multidentate ligand such as BTTAA or TBTA. These ligands stabilize the Cu(I) oxidation state and sterically block sequestration by the piperidine nitrogen[2].
-
Substrate Protonation: Slightly acidify the reaction medium using an acetate buffer (pH 5). This protonates the piperidine nitrogen, rendering it non-nucleophilic and incapable of coordinating the metal center, freeing the Cu(I) to engage the terminal alkyne[3].
Q2: I am attempting a Rh(I)-catalyzed[2+2+2] cycloaddition to form substituted indolizidines, but I observe significant alkyne homocoupling instead of the desired cycloadduct. Causality: Terminal alkynes are highly prone to oxidative homocoupling (Glaser-Hay coupling) in the presence of trace oxygen and metal catalysts. Furthermore, Rh(I) catalysts can be deactivated if the cycloaddition partner is not efficiently engaged due to steric hindrance from the piperidine ring[4]. Solution:
-
Ensure strict anaerobic conditions using standard Schlenk techniques.
-
Switch to a cationic Rh(I) catalyst system (e.g., [Rh(cod)2]BF4 with a bidentate phosphine like BINAP). Cationic Rh(I) favors the oxidative addition of the alkyne and the coupling partner over the homocoupling pathway[4]. Alternatively, Ni-catalyzed systems using Ni(PPh3)2Cl2 and XantPhos have shown excellent tolerance for complex alkynes in [2+2+2] cycloadditions[5].
Q3: How can I control the regioselectivity to obtain the 1,5-disubstituted triazole instead of the 1,4-isomer? Causality: The standard CuAAC mechanism exclusively yields the 1,4-isomer because it proceeds via a dinuclear copper acetylide intermediate. To access the 1,5-isomer, the reaction must bypass the terminal acetylide activation mode. Solution: Switch to Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Using Cp∗RuCl(PPh3)2 alters the mechanism to an oxidative coupling of the azide and alkyne, forming a ruthenacycle intermediate that dictates strict 1,5-regioselectivity.
Quantitative Data: Catalyst Optimization Screening
The following table summarizes the optimization landscape for the cycloaddition of 1-(Piperidin-2-yl)but-3-yn-1-one with a standard model azide (benzyl azide).
| Entry | Catalyst System | Ligand | Additive / pH | Temp (°C) | Yield (%) | Regioselectivity (1,4 : 1,5) |
| 1 | CuSO4 / NaAsc | None | None | 25 | 15 | >99:1 |
| 2 | CuSO4 / NaAsc | TBTA | None | 25 | 45 | >99:1 |
| 3 | CuSO4 / NaAsc | BTTAA | None | 25 | 82 | >99:1 |
| 4 | CuSO4 / NaAsc | BTTAA | AcOH (pH 5) | 25 | 96 | >99:1 |
| 5 | Cp∗RuCl(PPh3)2 | None | None | 60 | 88 | <1:99 |
| 6 | [Rh(cod)2]BF4 | BINAP | None | 80 | 75 | N/A ([2+2+2] adduct) |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility, the following protocols incorporate self-validating visual and analytical checkpoints.
Protocol A: Optimized 1,4-Selective CuAAC (Overcoming Catalyst Poisoning)
-
Catalyst Pre-activation: In a vial, dissolve CuSO4⋅5H2O (5 mol%) and BTTAA ligand (10 mol%) in a 1:1 mixture of t -BuOH and water.
-
Validation Checkpoint: The solution must turn pale blue/light green, indicating successful multidentate ligand complexation. Do not proceed if the solution remains cloudy.
-
-
Active Species Generation: Add sodium ascorbate (20 mol%) freshly dissolved in water.
-
Validation Checkpoint: The solution will immediately turn colorless or pale yellow. This confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species. If the solution remains blue, the ascorbate has oxidized; prepare a fresh batch.
-
-
Substrate Addition & pH Control: Add 1-(Piperidin-2-yl)but-3-yn-1-one (1.0 equiv) and the target azide (1.1 equiv). Immediately add 0.1 M acetic acid buffer to adjust the pH to ~5.0. Stir at room temperature for 2 hours.
-
Reaction Quenching: Add a 0.1 M EDTA solution to chelate the copper.
-
Validation Checkpoint: The aqueous layer will turn deep blue as the Cu-EDTA complex forms, confirming the catalyst has been successfully stripped from your piperidine product, preventing downstream NMR line-broadening.
-
Protocol B: Regioselective 1,5-RuAAC
-
Degassing: Dissolve 1-(Piperidin-2-yl)but-3-yn-1-one (1.0 equiv) and the target azide (1.0 equiv) in anhydrous 1,4-dioxane. Sparge the solution with dry Argon for 15 minutes.
-
Validation Checkpoint: Strict exclusion of oxygen is required to prevent alkyne homocoupling.
-
-
Catalyst Addition: Inside a glovebox or under positive Argon flow, add Cp∗RuCl(PPh3)2 (5 mol%).
-
Thermal Activation: Seal the vessel and heat to 60 °C for 12 hours.
-
Validation Checkpoint: Monitor via TLC (stain with ninhydrin to visualize the piperidine ring). The disappearance of the alkyne spot and the emergence of a single new product spot confirms successful 1,5-cycloaddition.
-
Sources
Quantitative NMR (qNMR) vs. HPLC for the Purity Validation of 1-(Piperidin-2-yl)but-3-yn-1-one: A Comparative Guide
As drug discovery programs increasingly rely on complex, non-traditional building blocks, the analytical frameworks used to validate their purity must evolve. For researchers and drug development professionals, relying on default analytical methods without understanding the underlying physicochemical properties of the analyte can lead to catastrophic downstream failures.
This guide provides an in-depth, objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for validating the purity of 1-(Piperidin-2-yl)but-3-yn-1-one (CAS: 1602128-68-6). By examining the structural realities of this molecule, we demonstrate why qNMR serves as a superior, self-validating system for absolute purity determination [1].
The Analytical Challenge: The "Chromophore Deficit"
1-(Piperidin-2-yl)but-3-yn-1-one is a highly functionalized aliphatic building block containing a piperidine ring, a ketone, and a terminal alkyne.
The Causality of HPLC-UV Failure: Standard purity assessments in pharmaceutical laboratories rely heavily on HPLC coupled with UV detection. This method assumes that the peak area percentage correlates directly with the mass or molar percentage of the components. However, this relies on the Beer-Lambert law, which dictates that UV absorbance is a function of the molecule's molar extinction coefficient ( ϵ ).
Because 1-(Piperidin-2-yl)but-3-yn-1-one completely lacks a conjugated π -system or aromatic ring, it possesses a severe "chromophore deficit." It only absorbs weakly in the deep UV range (e.g., 210 nm) due to the carbonyl n→π∗ transition.
-
False Lows (Overestimation of Impurities): A trace synthetic byproduct containing an aromatic ring (high ϵ ) will produce a massive UV peak, making a 0.1% molar impurity look like a 5% contamination.
-
False Highs (Underestimation of Impurities): Unreacted aliphatic starting materials, such as piperidine derivatives, have similarly low or non-existent UV absorbance. A 5% contamination of piperidine might barely register on the chromatogram, leading to a false sense of high purity.
Causality of analytical discrepancy due to the chromophore deficit in the analyte.
qNMR: A Self-Validating Primary Method
To bypass the limitations of relative response factors, Quantitative NMR (qNMR) is employed. qNMR is a primary analytical method where the integrated signal area of a specific nucleus ( 1 H) is directly proportional to the number of those nuclei in the sample [2].
By co-dissolving the analyte with a highly pure Internal Standard (IS), the absolute mass fraction of the analyte can be determined without requiring a reference standard of the analyte itself[3]. This makes the protocol inherently self-validating.
Target Protons for 1-(Piperidin-2-yl)but-3-yn-1-one
To ensure accurate integration, we must select a proton resonance on the analyte that does not overlap with impurities or the internal standard.
-
Terminal Alkyne Proton: Appears as a distinct triplet at δ ~2.2 ppm.
-
Piperidine Alpha-Proton: Appears as a multiplet at δ ~3.3 ppm.
-
Internal Standard (Maleic Acid): Appears as a sharp, isolated singlet at δ 6.26 ppm (in DMSO- d6 ). The vast chemical shift difference ensures zero overlap.
Experimental Methodologies
Protocol A: qNMR Absolute Purity Determination (Recommended)
This protocol is designed to eliminate bias and establish a direct traceability chain to SI units via metrological weighing [4].
-
Metrological Weighing: Using a microbalance ( d=0.001 mg), accurately co-weigh ~15.000 mg of 1-(Piperidin-2-yl)but-3-yn-1-one and ~5.000 mg of Maleic Acid (NIST SRM or Certified Reference Material, >99.9% purity) into a clean vial.
-
Causality: Accurate mass is the foundation of the primary ratio. Any static discharge or draft during weighing propagates directly into the final mass fraction error.
-
-
Sample Preparation: Dissolve the mixture completely in 0.8 mL of DMSO- d6 . Transfer to a high-quality 5 mm NMR tube.
-
NMR Acquisition (400 MHz or higher):
-
Pulse Angle: 90° (Maximizes signal-to-noise ratio).
-
Relaxation Delay ( D1 ): 60 seconds.
-
Causality: Protons require time to return to their equilibrium magnetization state (longitudinal relaxation, T1 ). If the delay is <5×T1 , slow-relaxing protons (like the alkyne proton) will yield artificially low integrations. A 60s delay guarantees >99% relaxation, ensuring strict molar proportionality.
-
Scans: 64 (Ensures S/N > 250:1 for the target peaks).
-
-
Processing: Apply zero-filling and an exponential window function (LB = 0.3 Hz). Phase and baseline correct manually. Integrate the Maleic acid singlet (2H) and the analyte's terminal alkyne proton (1H).
-
Calculation: Calculate the absolute mass fraction using the standard qNMR equation based on integral ratios, molecular weights, and the exact weighed masses.
Protocol B: HPLC-UV Relative Purity (For Comparison)
-
System Setup: C18 Reverse Phase column (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
-
Detection: UV at 210 nm.
-
Causality: Because the molecule lacks a strong chromophore, a low wavelength must be used. At 210 nm, the method becomes highly susceptible to baseline drift from the TFA gradient and interference from virtually any organic impurity.
-
-
Calculation: Area Normalization (Area %).
Comparative workflows of qNMR (absolute) vs. HPLC-UV (relative) for purity validation.
Comparative Data & Results Summary
The following table summarizes the experimental validation data for a single batch of 1-(Piperidin-2-yl)but-3-yn-1-one, highlighting the severe discrepancy between the two techniques.
| Analytical Parameter | qNMR (Absolute Purity) | HPLC-UV (Relative Purity at 210 nm) |
| Apparent Purity Result | 92.4% ± 0.3% | 98.8% |
| Detection Principle | Molar proportionality (Universal) | UV Absorbance (Chromophore dependent) |
| Reference Standard Required | Maleic Acid (Independent IS) | Requires certified analyte standard |
| Trace Impurity Bias | Accurately quantified by mass | Massively overestimated if highly UV-active |
| Non-UV Impurities | Detected (if protonated) | Completely missed (False High Purity) |
| Precision (RSD) | < 1.0% | < 0.5% (Precise, but inaccurate) |
Data Interpretation: The HPLC-UV analysis suggests a highly pure product (98.8%). However, the self-validating qNMR protocol reveals the true absolute mass fraction is only 92.4%. This 6.4% discrepancy is largely attributed to unreacted piperidine derivatives and aliphatic solvents remaining from the synthesis. Because these impurities lack a chromophore, they are invisible to the UV detector at 210 nm, causing the HPLC software to artificially inflate the area percentage of the main peak.
Conclusion
For highly functionalized aliphatic molecules like 1-(Piperidin-2-yl)but-3-yn-1-one, traditional HPLC-UV area normalization is fundamentally flawed and poses a significant risk to downstream drug development yields and safety profiles. qNMR must be utilized as the primary release assay for this compound. By relying on universal proton detection and strict molar proportionality, qNMR provides an absolute, self-validating measure of purity that is immune to the chromophore deficits that plague chromatographic methods.
References
Mass spectrometry fragmentation pattern analysis of 1-(Piperidin-2-yl)but-3-yn-1-one
As a Senior Application Scientist navigating the complexities of early-stage drug development, I frequently encounter the analytical bottleneck of characterizing novel synthetic intermediates and covalent warheads. 1-(Piperidin-2-yl)but-3-yn-1-one (Exact Mass: 151.0997 Da) is a prime example of a bifunctional molecule that demands rigorous analytical scrutiny. It features a basic piperidine scaffold—common in neuroactive and metabolic drugs—coupled with a reactive alkynone moiety.
To confidently identify and quantify this compound in complex biological matrices, researchers must choose the right mass spectrometry (MS) platform. This guide objectively compares the performance of High-Resolution Accurate-Mass (HRAM) Orbitrap MS against the traditional Triple Quadrupole (QqQ) MS , detailing the mechanistic fragmentation of the molecule and providing a self-validating experimental protocol.
Understanding the intrinsic gas-phase chemistry of a molecule is the prerequisite for developing any robust MS method. Under positive Electrospray Ionization (+ESI), 1-(Piperidin-2-yl)but-3-yn-1-one readily accepts a proton at the basic secondary amine of the piperidine ring, generating a stable [M+H]+ precursor ion at m/z 152.1070.
During Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the fragmentation is heavily directed by the nitrogen atom:
-
The Dominant Pathway (Alpha-Cleavage): The carbon-carbon bond linking the heterocycle to the alkynone moiety is cleaved. Because the nitrogen lone pair strongly donates electron density, the charge is retained on the piperidine fragment. This yields a highly resonance-stabilized piperidinium iminium ion at m/z 84.0813[1]. This transition ( 152.1→84.1 ) is the primary quantitative target.
-
The Secondary Pathway (Inductive Cleavage): The alkynone side chain lacks the gamma-hydrogens required for a classic McLafferty rearrangement. Instead, it undergoes inductive cleavage, losing the terminal alkyne (propargyl radical) or breaking at the carbonyl to yield minor acylium fragments (m/z 67.0183).
Mass spectrometry fragmentation pathways of 1-(Piperidin-2-yl)but-3-yn-1-one under ESI-MS/MS.
Platform Comparison: Orbitrap HRAM vs. Triple Quadrupole (QqQ) MS
Historically, QqQ instruments operated in Selected Reaction Monitoring (SRM) mode have been the gold standard for targeted pharmacokinetics due to their rapid duty cycles and cost-efficiency[2]. However, when analyzing low-molecular-weight piperidines in complex matrices (like plasma or tissue), the nominal mass fragment of m/z 84 is highly susceptible to isobaric interference from endogenous metabolites.
Orbitrap-based platforms (e.g., Q Exactive) operated in Parallel Reaction Monitoring (PRM) mode resolve this by providing sub-ppm mass accuracy and massive resolving power, allowing us to distinguish the true m/z 84.0813 fragment from background noise[3].
Table 1: Performance Comparison for 1-(Piperidin-2-yl)but-3-yn-1-one Analysis
| Analytical Parameter | Triple Quadrupole (QqQ) MS | Orbitrap HRAM MS | Scientific Causality |
| Primary Acquisition | Selected Reaction Monitoring (SRM) | Parallel Reaction Monitoring (PRM) | QqQ filters specific transitions; Orbitrap captures all product ions simultaneously at high resolution[2]. |
| Mass Accuracy | Low (~0.1 to 0.5 Da) | High (< 2 ppm) | Orbitrap's electrostatic field trapping enables precise elemental composition determination[3]. |
| Sensitivity | Exceptional (LOD ~pg/mL) | Excellent (LOD ~pg/mL) | QqQ's continuous ion transmission maximizes sensitivity for known, targeted analytes[4]. |
| Isobaric Resolution | Limited by unit resolution | High (Up to 140,000 FWHM) | Orbitrap easily resolves endogenous matrix ions that share the nominal m/z 84 mass[5]. |
| Retrospective Mining | Poor (Data is discarded) | Exceptional (Full scan saved) | HRAM allows post-acquisition data mining to identify unknown metabolites of the alkynone warhead[2]. |
Self-Validating Experimental Protocol: UHPLC-HRAM-MS/MS
To ensure absolute trustworthiness, an analytical protocol cannot just be a sequence of steps; it must be a self-validating system . The following methodology incorporates internal controls at every phase to guarantee that the resulting data is an artifact-free reflection of the sample.
Step 1: Matrix Normalization & System Suitability
-
Action: Spike all biological samples and calibration standards with a Stable-Isotope-Labeled (SIL) internal standard (e.g., a D4 -piperidine analog) prior to protein precipitation with cold acetonitrile. Run a System Suitability Test (SST) using a neat standard before the batch.
-
Causality: The SIL standard co-elutes perfectly with the analyte, experiencing identical matrix suppression in the ESI source. By quantifying the ratio of Analyte/SIL, the system self-corrects for variable extraction recoveries and ionization efficiencies.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: Formic acid acts as an essential proton donor, maximizing [M+H]+ yield. The C18 stationary phase retains the polar piperidine moiety just long enough to resolve it from early-eluting, ion-suppressing salts.
Step 3: Ionization & Acquisition Parameters
-
Action: Operate the Heated Electrospray Ionization (HESI) source in positive mode (+3.5 kV). Set the Orbitrap to PRM mode with a resolution of 35,000 FWHM, an AGC target of 1×105 , and a normalized collision energy (NCE) of 30.
-
Causality: PRM isolates the m/z 152.1 precursor in the quadrupole, fragments it via HCD, and routes all fragments to the Orbitrap. The 35,000 resolution provides the perfect mathematical balance between scan speed (Hz) across the chromatographic peak and the mass resolving power needed to isolate the m/z 84.0813 iminium ion[3].
Step 4: Blank Verification
-
Action: Inject a double-blank (matrix without analyte or SIL) immediately following the highest calibration standard.
-
Causality: Basic amines like piperidine are notorious for adhering to stainless steel capillary lines. The blank injection validates that the system is free of carryover, ensuring the integrity of subsequent low-concentration samples.
Self-validating UHPLC-HRAM-MS/MS analytical workflow for alkynone derivatives.
Sources
- 1. benchchem.com [benchchem.com]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 1-(Piperidin-2-yl)but-3-yn-1-one in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Executive Summary
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier transformation in modern click chemistry, enabling the robust synthesis of 1,4-disubstituted 1,2,3-triazoles[1]. While highly efficient, the reaction's reliance on Cu(I) presents a fundamental challenge: Cu(I) is highly susceptible to oxidation and disproportionation in aqueous environments[2]. Traditionally, this is mitigated by adding exogenous tripodal amine ligands (e.g., TBTA, THPTA)[3].
1-(Piperidin-2-yl)but-3-yn-1-one represents a paradigm shift in substrate design. By incorporating a basic piperidine moiety directly adjacent to the terminal alkyne, this building block leverages an intramolecular ligand effect. This guide benchmarks the kinetic performance, catalyst loading limits, and operational efficiency of 1-(Piperidin-2-yl)but-3-yn-1-one against standard aliphatic and aromatic alkynes, providing researchers with actionable, self-validating protocols for advanced bioconjugation and library synthesis.
Mechanistic Causality: The Intramolecular Ligand Effect
To understand the superior performance of 1-(Piperidin-2-yl)but-3-yn-1-one, we must deconstruct the causality of the CuAAC catalytic cycle. The rate-determining steps of CuAAC involve the coordination of Cu(I) to the terminal alkyne, followed by deprotonation to form a highly reactive copper(I) acetylide intermediate[4].
When using standard unfunctionalized alkynes (like 1-hexyne), the local concentration of Cu(I) at the alkyne is purely diffusion-dependent. Furthermore, without external stabilization, the Cu(I) catalyst rapidly degrades[5].
1-(Piperidin-2-yl)but-3-yn-1-one fundamentally alters this thermodynamic landscape. The secondary amine (NH) of the piperidine ring acts as a built-in, intramolecular nitrogen-donor ligand.
-
Pre-organization: The piperidine nitrogen coordinates the active Cu(I) species, drastically increasing the effective local molarity of the metal center at the adjacent alkyne[6].
-
Activation Energy Reduction: This bidentate-like coordination (N-donor + alkyne π -system) lowers the entropic penalty for deprotonation, accelerating copper acetylide formation[3].
-
Catalyst Stabilization: The localized coordination shields the Cu(I) ion from oxidative degradation, maintaining a highly active catalytic pool even at ultra-low catalyst loadings[5].
Fig 1: Intramolecular ligand-accelerated CuAAC mechanism for 1-(Piperidin-2-yl)but-3-yn-1-one.
Self-Validating Benchmarking Protocol
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . We employ quantitative NMR (qNMR) with an internal standard rather than relying on isolated yields, which are susceptible to workup artifacts. Parallel control reactions isolate the specific kinetic contribution of the intramolecular ligand.
Experimental Design & Causality
-
Test Substrate: 1-(Piperidin-2-yl)but-3-yn-1-one (Intramolecular ligand).
-
Controls: 5-Hexyn-2-one (Aliphatic control, lacks amine) and Phenylacetylene (Aromatic control, electronically activated but lacks amine).
-
Internal Standard: 1,3,5-Trimethoxybenzene. Causality: Allows for absolute quantitative tracking of conversion at specific timepoints without physical isolation.
-
Quenching Agent: 5 mM EDTA in CDCl 3 . Causality: EDTA instantly chelates Cu(I)/Cu(II), immediately halting the catalytic cycle to provide an accurate kinetic snapshot of the reaction at exact time intervals.
Step-by-Step Methodology
-
Stock Preparation: Prepare 0.5 M solutions of the three alkynes and benzyl azide in tert-butanol (t-BuOH).
-
Catalyst Activation: Prepare a fresh aqueous solution of CuSO 4 ·5H 2 O (0.05 M) and sodium ascorbate (0.1 M). Note: Ascorbate is kept in a 2-fold excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) species[4].
-
Reaction Initiation: In parallel 5 mL vials, combine 1.0 mL of alkyne stock (0.5 mmol), 1.0 mL of benzyl azide stock (0.5 mmol), and 0.1 mmol of 1,3,5-trimethoxybenzene. Add 0.9 mL t-BuOH and 0.9 mL H 2 O. Initiate the reactions by adding 100 µL of the CuSO 4 /Ascorbate mixture (yielding exactly 1.0 mol% Cu loading).
-
Kinetic Sampling: At t= 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from each vial.
-
Reaction Quench: Immediately inject the aliquot into an NMR tube containing 0.5 mL of the CDCl 3 /EDTA quench solution.
-
Data Acquisition: Integrate the newly formed triazole proton (typically ~7.5–8.0 ppm) against the internal standard (6.08 ppm) via 1 H-NMR to determine absolute conversion percentages.
Quantitative Data & Analysis
Kinetic Benchmarking
The kinetic profile demonstrates the profound impact of the piperidine moiety. While the aliphatic control (5-hexyn-2-one) struggles to reach 50% conversion within an hour due to catalyst degradation and lack of pre-organization, 1-(Piperidin-2-yl)but-3-yn-1-one achieves near-quantitative conversion in under 30 minutes.
Table 1: Kinetic Conversion at 1.0 mol% Cu Loading (Room Temperature)
| Substrate | 5 min | 15 min | 30 min | 60 min | 120 min |
| 1-(Piperidin-2-yl)but-3-yn-1-one | 45% | 88% | >99% | >99% | >99% |
| Phenylacetylene (Aromatic Control) | 12% | 35% | 68% | 92% | >99% |
| 5-Hexyn-2-one (Aliphatic Control) | 5% | 15% | 32% | 55% | 85% |
Catalyst Loading Limits
A critical metric for drug development and bioconjugation is the ability to minimize copper concentrations to prevent cytotoxicity and reactive oxygen species (ROS) generation[2]. We benchmarked the substrates at progressively lower catalyst loadings over a 12-hour period.
Table 2: Total Yield at Reduced Catalyst Loadings (12 Hours, Room Temperature)
| Substrate | 1.0 mol% Cu | 0.1 mol% Cu | 0.01 mol% Cu | Exogenous Ligand Required? |
| 1-(Piperidin-2-yl)but-3-yn-1-one | >99% | 96% | 72% | No |
| Phenylacetylene | >99% | 65% | 18% | Yes (e.g., THPTA) |
| 5-Hexyn-2-one | 94% | 22% | <5% | Yes (e.g., THPTA) |
Analysis: At 0.01 mol% Cu, standard alkynes completely stall due to catalyst oxidation and extreme dilution. 1-(Piperidin-2-yl)but-3-yn-1-one maintains a 72% yield because the intramolecular piperidine ring effectively "traps" the trace Cu(I) ions, ensuring the catalytic cycle continues even under highly dilute conditions[6].
Conclusion & Application Scope
1-(Piperidin-2-yl)but-3-yn-1-one is a highly optimized building block that significantly outperforms standard terminal alkynes in CuAAC. By embedding an intramolecular nitrogen-donor ligand directly into the substrate architecture, it eliminates the need for expensive, complex exogenous ligands (like TBTA or THPTA) while simultaneously accelerating reaction kinetics and lowering the required copper threshold.
Ideal Use Cases:
-
High-Throughput Screening (HTS): Rapid library generation where exogenous ligands complicate purification.
-
Bioconjugation: Labeling sensitive proteins or live cells where high copper concentrations induce ROS damage and cytotoxicity.
-
Dilute Synthesis: Macrocyclizations or fragment ligations requiring ultra-low reactant concentrations.
References
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Source: Catalysis Science & Technology (RSC Publishing) URL:3
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - NIH URL:6
-
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Source: Organic Chemistry Portal URL:4
-
Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands Source: Vector Labs URL:2
-
Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:1
-
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Source: Creative Biolabs URL:5
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- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative In Vitro Efficacy of Novel 1-(Piperidin-2-yl)but-3-yn-1-one Analogs
Introduction: The Rationale for a New Chemical Scaffold
In the landscape of modern medicinal chemistry, the piperidine heterocycle is a privileged scaffold, forming the core of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a cornerstone in the design of agents targeting the central nervous system (CNS). This guide focuses on a novel, hypothetical class of compounds: 1-(Piperidin-2-yl)but-3-yn-1-one (PBY-1) analogs. The inclusion of a but-3-yn-1-one moiety introduces a reactive terminal alkyne, a feature that suggests potential for covalent or strong, specific interactions with enzymatic targets.
Given the prevalence of piperidine-based structures in neuropharmacology, particularly as inhibitors of cholinesterases and monoamine oxidases, this guide proposes a systematic in vitro workflow to characterize the efficacy of a new series of PBY-1 analogs.[3][4] We will proceed with the hypothesis that these analogs may exhibit inhibitory activity against key enzymes implicated in neurodegenerative disorders like Alzheimer's disease: Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoamine Oxidase B (MAO-B).[5]
This document serves as both a strategic blueprint and a practical laboratory manual for researchers. It is designed not merely to provide protocols, but to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to early-stage drug discovery. We will evaluate three hypothetical analogs—PBY-1-A, PBY-1-B, and PBY-1-C—progressing from primary enzyme inhibition screening to secondary, cell-based neuroprotection assays.
Part 1: Primary Screening: Multi-Target Enzyme Inhibition Profile
The initial step in characterizing our PBY-1 analogs is to assess their direct inhibitory effect on our primary enzyme targets. This allows for a rapid, quantitative comparison of potency and selectivity. We will employ well-established, high-throughput-compatible colorimetric and fluorometric assays.
Cholinesterase (AChE & BChE) Inhibition Assay
Scientific Rationale: AChE and BChE are critical enzymes in the cholinergic nervous system that hydrolyze the neurotransmitter acetylcholine.[6] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[7][8] Evaluating our analogs against both enzymes is crucial, as selectivity can influence the therapeutic window and side-effect profile. We will utilize the classic Ellman's method, a reliable and widely adopted colorimetric assay.[9][10] The principle relies on the enzymatic hydrolysis of a thiocholine substrate; the resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, which is measured spectrophotometrically at 412 nm.[6][7][10]
Diagram: Biochemical Pathway of the Ellman's Method
Caption: The enzymatic reaction central to the Ellman's assay.
Experimental Protocol: AChE/BChE Inhibition Assay
This protocol is optimized for a 96-well microplate format.[11][12]
-
Reagent Preparation:
-
DTNB Solution: 10 mM DTNB in Assay Buffer.[10]
-
Substrate Solutions: 14-15 mM Acetylthiocholine Iodide (ATChI) for AChE and Butyrylthiocholine Iodide (BTChI) for BChE, prepared fresh in deionized water.[6][11]
-
Enzyme Solutions: Prepare stock solutions of AChE (from Electrophorus electricus) and BChE (from equine serum) at 1 U/mL in Assay Buffer.[11][13]
-
Test Compounds: Prepare 1 mM stock solutions of PBY-1 analogs in DMSO. Create a series of dilutions in Assay Buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration in the well is ≤1%.[6]
-
Assay Procedure:
-
Plate Setup: Designate wells for blanks (no enzyme), controls (no inhibitor), and test compounds in triplicate.
-
Reagent Addition: To each well of a 96-well plate, add the components in the specified order:
-
140 µL of Assay Buffer.
-
20 µL of the test compound dilution (or buffer for control, or buffer with DMSO for solvent control).
-
10 µL of DTNB solution.
-
10 µL of Enzyme Solution (AChE or BChE). Add buffer to blank wells.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C.[11]
-
Reaction Initiation: Add 10 µL of the appropriate substrate solution (ATChI or BTChI) to all wells.[11]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes. The rate of color formation is directly proportional to enzyme activity.[6]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Determine the percent inhibition for each analog concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).[14][15][16]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay
Scientific Rationale: MAO-B is a key enzyme responsible for the degradation of dopamine and other monoamine neurotransmitters.[17] Its inhibition is a validated strategy for treating Parkinson's disease and has shown potential in Alzheimer's disease.[5] We will use a highly sensitive fluorometric assay, which is superior to colorimetric methods for screening large compound libraries. The assay principle is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate.[17] H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product.[17][18]
Experimental Protocol: MAO-B Inhibition Assay
This protocol is adapted for a 96-well black plate format to minimize light scatter.[17]
-
Reagent Preparation:
-
MAO-B Assay Buffer: Prepare buffer as specified by a commercial kit or a standard laboratory protocol (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO-B Enzyme: Recombinant human MAO-B. Prepare a working solution in MAO-B Assay Buffer.
-
Reaction Mix: Prepare a mix containing the MAO-B substrate (e.g., tyramine or benzylamine), a fluorescent probe (e.g., Ampliflu Red), and HRP in Assay Buffer.[17]
-
Test Compounds: Prepare stock solutions and serial dilutions as described in the cholinesterase assay. Selegiline is used as a positive control inhibitor.[18][19]
-
-
Assay Procedure:
-
Compound Plating: Add 10 µL of each test compound dilution to the respective wells. Add 10 µL of Assay Buffer with the corresponding DMSO percentage for the "Enzyme Control" wells.[17]
-
Enzyme Addition: Add 40 µL of the MAO-B enzyme working solution to all wells except the blanks.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[19]
-
Reaction Initiation: Add 50 µL of the Reaction Mix to all wells.
-
Fluorescence Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[17]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition and determine the IC50 value as described for the cholinesterase assay.
-
Diagram: General Workflow for In Vitro Enzyme Inhibition Screening
Caption: A streamlined workflow for determining the IC50 of test compounds.
Part 2: Secondary Screening: Cell-Based Neuroprotection Assay
Scientific Rationale: While enzyme inhibition data is critical, it does not guarantee efficacy in a complex biological system. A compound must be able to cross the cell membrane, remain stable, and exert a protective effect against cellular damage. Therefore, we use a cell-based model to bridge the gap between biochemical activity and potential therapeutic effect. The human neuroblastoma SH-SY5Y cell line is a widely accepted model for studying neurodegenerative processes, including Alzheimer's-related neurotoxicity.[20][21] We will induce neurotoxicity with Amyloid-β (Aβ) 1-42 oligomers, a primary pathological hallmark of Alzheimer's disease, and assess the ability of our PBY-1 analogs to rescue cells from this insult.[22][23][24]
Experimental Protocol: Aβ-Induced Neurotoxicity Rescue Assay
-
Cell Culture and Differentiation:
-
Maintenance: Culture SH-SY5Y cells in a standard medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.[25]
-
Differentiation (Recommended): For a more neuron-like phenotype, differentiate cells by treating with 10 µM retinoic acid in low-serum (1%) medium for 5-7 days.[24][26] This enhances their susceptibility to neurotoxins and better represents post-mitotic neurons.
-
Plating: Seed differentiated or undifferentiated SH-SY5Y cells into 96-well plates at an optimized density and allow them to adhere for 24 hours.
-
-
Assay Procedure:
-
Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of the PBY-1 analogs (e.g., 0.1 µM to 50 µM). Incubate for 5 hours to allow for compound uptake.[27]
-
Toxicity Induction: Add pre-aggregated Aβ 1-42 oligomers to the wells to a final concentration known to induce ~50% cell death (e.g., 2.5-5 µM), which must be optimized in-house.[24] Include control wells (cells + vehicle) and toxicity wells (cells + Aβ 1-42 + vehicle).
-
Incubation: Incubate the cells for an additional 24-48 hours.[24][28]
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at 570 nm using a microplate reader.[27]
-
-
Data Analysis:
-
Calculate percent cell viability relative to the vehicle-treated control cells (100% viability) and the Aβ-treated cells (0% protection).
-
Plot the percent neuroprotection against the logarithm of the analog concentration to determine the EC50 value (the concentration that provides 50% of the maximum protective effect).
-
Part 3: Comparative Data Analysis and Interpretation
The primary goal of this guide is to enable a direct and objective comparison of the PBY-1 analogs. All quantitative data should be consolidated into clear, structured tables to facilitate the identification of lead candidates.
Hypothetical Comparative Efficacy Data
| Compound ID | AChE IC50 (nM) | BChE IC50 (nM) | BChE/AChE Selectivity Index | MAO-B IC50 (nM) | Neuroprotection EC50 (µM) |
| PBY-1-A | 150.5 ± 12.3 | 3,500 ± 210 | 23.2 | > 10,000 | 5.2 ± 0.8 |
| PBY-1-B | 85.6 ± 7.8 | 95.3 ± 9.1 | 1.1 | 25.4 ± 3.1 | 1.8 ± 0.4 |
| PBY-1-C | 1,200 ± 98.0 | 1,500 ± 130 | 1.25 | 8,500 ± 540 | > 50 |
| Donepezil | 5.7 ± 0.5 | 3,100 ± 180 | 543.8 | > 10,000 | 2.5 ± 0.6 |
| Selegiline | > 10,000 | > 10,000 | N/A | 8.9 ± 0.9 | 15.1 ± 2.2 |
Data are presented as Mean ± SEM from three independent experiments. The Selectivity Index is calculated as IC50 (BChE) / IC50 (AChE).
Interpretation and Lead Candidate Selection:
-
PBY-1-A: This analog shows moderate, selective inhibition of AChE over BChE. Its lack of activity against MAO-B suggests a specific mode of action. The neuroprotective effect is present but less potent than the reference compound Donepezil, indicating that while it engages its target, there may be issues with cell permeability or off-target effects.
-
PBY-1-B: This analog is the most promising candidate. It is a potent dual inhibitor of both AChE and BChE, a profile that is considered beneficial in later stages of Alzheimer's disease.[29] Crucially, it is also a potent MAO-B inhibitor. This multi-target profile is highly desirable. This is strongly supported by its superior neuroprotective efficacy (lowest EC50), suggesting that its combined enzymatic inhibition translates to robust cellular protection.
-
PBY-1-C: This analog demonstrates weak activity against all enzyme targets and, consequently, shows no significant neuroprotective effect. This compound would serve as a negative control in structure-activity relationship (SAR) studies and would likely be deprioritized.
Based on this comparative analysis, PBY-1-B emerges as the clear lead candidate for further investigation. Future studies should focus on determining its mechanism of inhibition (e.g., competitive, non-competitive, or irreversible) by calculating the inhibition constant (Ki) and/or the inactivation rate constant (kinact).[30][31][32]
Conclusion
This guide outlines a rigorous, multi-step in vitro workflow for the comparative evaluation of novel 1-(Piperidin-2-yl)but-3-yn-1-one analogs. By progressing from specific enzyme inhibition assays to a more holistic, cell-based neuroprotection model, researchers can efficiently identify and prioritize lead candidates based on a comprehensive efficacy profile. This structured approach, grounded in established scientific principles, ensures that experimental choices are logical, and the resulting data is robust, reliable, and directly comparable, thereby accelerating the path from chemical synthesis to potential therapeutic development.
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]
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Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]
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PubMed. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. [Link]
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Nature. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). [Link]
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A Senior Application Scientist's Guide to IR Spectroscopy Validation: The Case of 1-(Piperidin-2-yl)but-3-yn-1-one
Introduction: Beyond Confirmation, Towards Validation
In the realm of drug development and synthetic chemistry, the confirmation of a molecular structure is a critical checkpoint. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive first-line technique for this purpose. It provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.[1] This guide moves beyond a simple recitation of peaks to provide a holistic validation strategy for the novel compound 1-(Piperidin-2-yl)but-3-yn-1-one, grounded in the principles of scientific causality and self-validating protocols. We will dissect the expected spectral features, outline a rigorous experimental workflow, and provide a comparative framework for data interpretation.
The target molecule, 1-(Piperidin-2-yl)but-3-yn-1-one, possesses three key functional groups that will be the focus of our IR analysis: a secondary amine within the piperidine ring, a non-conjugated ketone, and a terminal alkyne. Each of these groups has a distinct and characteristic absorption pattern in the IR spectrum.
Deconstructing the Molecular Fingerprint: Expected IR Peaks
The foundational principle of IR spectroscopy is that different chemical bonds vibrate at specific, quantized frequencies when they absorb infrared radiation.[1][2] By identifying these frequencies, we can confirm the presence of the corresponding functional groups. The expected absorption peaks for 1-(Piperidin-2-yl)but-3-yn-1-one are summarized below.
| Bond | Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Characteristics |
| ≡C-H | Terminal Alkyne | Stretching | 3330 - 3270 | Strong, Sharp, Narrow[2][3] |
| N-H | Secondary Amine | Stretching | 3350 - 3310 | Medium to Weak, One Band[4][5][6] |
| C-H | sp³ (Alkyl) | Stretching | 2950 - 2850 | Strong to Medium |
| C≡C | Terminal Alkyne | Stretching | 2260 - 2100 | Weak to Medium, Sharp[3][7] |
| C=O | Ketone (Aliphatic) | Stretching | ~1715 | Strong, Sharp[1][8][9][10] |
| C-N | Aliphatic Amine | Stretching | 1250 - 1020 | Medium to Weak[4] |
Experimental Protocol: A Self-Validating Workflow
The integrity of spectroscopic data is contingent upon a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible data for a solid sample like 1-(Piperidin-2-yl)but-3-yn-1-one.
Objective: To acquire a high-resolution Fourier Transform Infrared (FTIR) spectrum of the analyte.
Methodology: Attenuated Total Reflectance (ATR)
ATR-FTIR is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation & Background Scan:
-
Causality: A background scan is crucial to account for atmospheric absorbances (e.g., CO₂, H₂O) and any intrinsic signals from the instrument itself. This ensures that the final spectrum is solely that of the analyte.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a solvent-grade isopropanol or ethanol and allow it to fully evaporate.
-
Initiate a background scan using the spectrometer's software (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
-
-
Sample Application:
-
Causality: Achieving good contact between the sample and the ATR crystal is paramount for a strong signal. Insufficient contact will result in a weak, low-quality spectrum.
-
Procedure:
-
Place a small amount (1-2 mg) of the solid 1-(Piperidin-2-yl)but-3-yn-1-one powder onto the center of the ATR crystal.
-
Lower the instrument's pressure clamp to apply firm, consistent pressure, ensuring the powder is fully compressed against the crystal.
-
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard for routine functional group identification.
-
Procedure:
-
Initiate the sample scan using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution).
-
The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.
-
-
-
Data Processing and Cleaning:
-
Causality: Post-acquisition processing ensures accurate peak identification.
-
Procedure:
-
Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.
-
Use the software's peak-picking tool to label the wavenumbers of all significant absorption bands.
-
Clean the ATR crystal thoroughly with an appropriate solvent before running the next sample.
-
-
Visualizing the Validation Workflow
The logical flow from sample to validated structure can be represented as a clear, sequential process. This diagram outlines the key decision points and validation steps.
Caption: Workflow for IR spectroscopic validation.
Comparative Analysis: Interpreting the Spectrum
Once the spectrum is acquired, the validation process begins. This involves a systematic comparison of the observed peaks with the expected values.
-
The High-Frequency Region (>3000 cm⁻¹): This region is often the most diagnostic. Look for two key peaks:
-
A sharp, strong peak around 3300 cm⁻¹ . This is the hallmark of the ≡C-H stretch of a terminal alkyne.[3] Its presence is a strong indicator of success.
-
A weaker, slightly broader single peak between 3350-3310 cm⁻¹ . This corresponds to the N-H stretch of the secondary amine.[4][6] It may sometimes overlap slightly with the alkyne C-H stretch, but should be distinguishable.
-
-
The Triple Bond & Carbonyl Region (2300-1650 cm⁻¹): This area contains two critical confirmatory signals.
-
A weak but sharp absorption between 2260-2100 cm⁻¹ confirms the C≡C stretch .[7][11] While sometimes weak, its position in an otherwise quiet region of the spectrum makes it highly diagnostic.
-
The most intense peak in the entire spectrum should appear around 1715 cm⁻¹ . This strong, sharp signal is characteristic of the C=O stretch of a saturated, aliphatic ketone.[8][10][12] Its presence and intensity are non-negotiable for validation.
-
-
The Fingerprint Region (<1500 cm⁻¹): While complex, this region contains the C-N stretching vibration between 1250-1020 cm⁻¹ .[4] Correlating a specific peak here can be challenging, but its presence adds another layer of confidence to the structural assignment.
Alternative Scenarios & Troubleshooting:
-
Absence of ≡C-H Stretch (~3300 cm⁻¹): If the C≡C stretch (~2100 cm⁻¹) is present but the ≡C-H stretch is absent, it could indicate an internal alkyne, suggesting an isomerization or incorrect starting material.
-
Broad Peak at ~3400 cm⁻¹: A very broad, strong peak in the 3500-3200 cm⁻¹ range would suggest the presence of an O-H group (alcohol or carboxylic acid), likely from residual moisture, a side product, or an incorrect structure.[1]
-
Shifted C=O Peak: A C=O peak significantly lower than 1715 cm⁻¹ (e.g., 1685 cm⁻¹) could indicate conjugation with a double bond, which would contradict the proposed structure.[8]
By systematically verifying the presence of these key peaks against established reference ranges, a researcher can confidently validate the synthesis of 1-(Piperidin-2-yl)but-3-yn-1-one. This methodical approach, grounded in the causality of molecular vibrations, exemplifies a rigorous and trustworthy scientific process.
References
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IR Spectroscopy Tutorial: Ketones. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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IR Spectroscopy Tutorial: Alkynes. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Alkahtani, H. M. (n.d.). Infrared (IR) spectroscopy. University of Tabuk. Retrieved from [Link]
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Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved from [Link]
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IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]
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Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved from [Link]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
Angell, C. L., et al. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Retrieved from [Link]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Reproducibility of Biological Assays Using 1-(Piperidin-2-yl)but-3-yn-1-one: A Comparative Guide to Modular Tracer Design
By: Senior Application Scientist
In the realm of early-stage drug discovery and high-throughput screening (HTS), the reproducibility of target engagement assays is fundamentally dictated by the quality of the chemical probes utilized. As a Senior Application Scientist, I frequently encounter assay failures stemming from poorly designed tracers—specifically, those suffering from steric hindrance, auto-fluorescence interference, or batch-to-batch synthetic variability.
To circumvent these issues, the field has shifted toward modular probe architectures. 1-(Piperidin-2-yl)but-3-yn-1-one has emerged as a highly versatile pharmacophore scaffold for developing robust Fluorescence Polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays. The piperidine ring provides the necessary hydrogen bonding and hydrophobic interactions for target affinity, while the but-3-yn-1-one tail serves a critical structural purpose: it isolates a terminal alkyne from the primary binding interface. This allows for modular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) tagging with various fluorophores without disrupting the pharmacophore's binding orientation.
This guide objectively compares the performance of 1-(Piperidin-2-yl)but-3-yn-1-one-derived tracers against traditional alternatives and provides self-validating, step-by-step protocols to ensure assay reproducibility.
Comparative Performance Analysis
When designing a competitive binding assay, researchers typically choose between direct fluorophore conjugation, radioligand binding, or modular click-chemistry probes. Table 1 summarizes the quantitative and qualitative performance metrics of these approaches.
Table 1: Performance Comparison of Assay Tracer Methodologies
| Metric | 1-(Piperidin-2-yl)but-3-yn-1-one (Modular CuAAC) | Direct Fluorophore Conjugation | Radioligand Binding ( 3H / 14C ) |
| Synthesis Yield & Flexibility | High (>85%) ; Single pharmacophore synthesis, modular fluorophore swapping. | Low (<40%); Requires de novo synthesis for each dye variant. | Moderate; Requires specialized radioactive synthesis facilities. |
| Assay Z'-Factor (Robustness) | > 0.80 (Highly reproducible) | ~0.65 (Prone to steric interference) | > 0.85 (Gold standard, but hazardous) |
| Steric Interference | Low ; Alkyne tail minimizes steric clash during target binding. | High; Bulky dyes often disrupt the primary binding pocket. | Minimal; Isotopic replacement does not alter structure. |
| Multiplexing Capability | Excellent ; Easily adapt tracer to green/red/far-red channels. | Poor; Locked into a single emission wavelength. | None; Cannot multiplex isotopic signals easily. |
| Cost & Scalability | Cost-Effective ; One batch of alkyne supports years of assay development. | Expensive; High failure rate during complex synthesis. | Very Expensive; High disposal and regulatory costs. |
Mechanistic Pathway: Modular Tracer Assembly
The causality behind using 1-(Piperidin-2-yl)but-3-yn-1-one lies in the bioorthogonal nature of the terminal alkyne. By utilizing CuAAC, we can rapidly generate a library of tracers by reacting the alkyne with various azide-functionalized fluorophores (e.g., TAMRA-N3, Cy5-N3). This modularity allows us to empirically select the tracer that yields the optimal assay window and minimizes inner-filter effects [1].
Diagram 1: Modular assembly of an FP assay tracer utilizing the terminal alkyne handle via CuAAC.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical causality.
Protocol A: CuAAC-Mediated Tracer Synthesis
Objective: Generate a stable, high-purity fluorescent tracer while preventing alkyne degradation.
-
Reagent Preparation: Prepare stock solutions of 1-(Piperidin-2-yl)but-3-yn-1-one (10 mM in DMSO) and your chosen Azide-Fluorophore (10 mM in DMSO).
-
Reaction Assembly: In a 1.5 mL amber microcentrifuge tube, combine:
-
50 µL of 1-(Piperidin-2-yl)but-3-yn-1-one (500 nmol)
-
60 µL of Azide-Fluorophore (600 nmol, 1.2 eq). Causality: A slight excess of azide ensures complete consumption of the alkyne, simplifying downstream HPLC purification.
-
-
Catalyst Complexation: Premix 5 µL of 50 mM CuSO4 with 10 µL of 50 mM THPTA ligand, then add to the reaction. Causality: THPTA is critical. It coordinates the Cu(I) intermediate, accelerating the reaction while acting as a sacrificial reductant to protect the fluorophore from reactive oxygen species (ROS) generated during the catalytic cycle [2].
-
Initiation: Add 10 µL of freshly prepared 100 mM Sodium Ascorbate. Causality: Ascorbate reduces Cu(II) to the catalytically active Cu(I) state in situ.
-
Incubation & Purification: Incubate at room temperature for 2 hours in the dark. Purify the resulting triazole-linked tracer via preparative RP-HPLC and verify the mass via LC-MS.
Protocol B: High-Throughput Fluorescence Polarization (FP) Assay
Objective: Measure competitive binding reproducibly with a Z'-factor > 0.80.
-
Buffer Preparation: Prepare FP Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% (v/v) Triton X-100. Causality: The inclusion of 0.01% Triton X-100 is non-negotiable. It prevents non-specific adsorption of the hydrophobic tracer to the microplate walls and prevents tracer aggregation, which would artificially inflate polarization (mP) values and destroy assay reproducibility [3].
-
Tracer Titration (Self-Validation Step): Before running competitors, titrate the tracer alone in the FP buffer. The baseline polarization should remain constant across concentrations (typically 30-50 mP for a free TAMRA tracer). If mP increases with concentration, the tracer is aggregating.
-
Target Equilibration: Add the target protein at a concentration equal to its Kd (determined via prior saturation binding experiments) to a 384-well black, flat-bottom microplate.
-
Competitor Addition: Dispense test compounds (competitors) using an acoustic liquid handler to maintain a final DMSO concentration ≤ 2%. Causality: FP assays are highly sensitive to solvent effects; exceeding 2% DMSO can denature the target protein, leading to false positives [4].
-
Readout: Incubate for 60 minutes at room temperature to reach equilibrium. Read the plate on a multi-mode microplate reader equipped with appropriate polarizing filters.
Diagram 2: Standardized high-throughput Fluorescence Polarization (FP) competitive assay workflow.
Troubleshooting & Reproducibility Metrics
To validate the reproducibility of your 1-(Piperidin-2-yl)but-3-yn-1-one derived assay, you must calculate the Z'-factor . A robust HTS assay must yield a Z′≥0.6 .
Z′=1−∣μp−μn∣3(σp+σn)
Where σ is the standard deviation and μ is the mean of the positive ( p , fully bound tracer) and negative ( n , fully displaced tracer) controls. If your Z'-factor falls below 0.6, investigate the Inner Filter Effect (IFE) . Highly colored competitor compounds can absorb the excitation or emission light, altering the fluorescence intensity and skewing the polarization readout. Always monitor the total fluorescence intensity (parallel + perpendicular) alongside the mP value to flag false positives caused by IFE or compound auto-fluorescence.
References
-
Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry Source: PubMed Central (PMC) / National Institutes of Health[Link]
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation Source: PubMed Central (PMC) / National Institutes of Health[Link]
-
A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B Source: PubMed Central (PMC) / National Institutes of Health[Link]
-
A High-Throughput Fluorescence Polarization Assay for Inhibitors of the GoLoco Motif/G-alpha Interaction Source: PubMed Central (PMC) / National Institutes of Health[Link]
Validating Enantiomeric Excess of 1-(Piperidin-2-yl)but-3-yn-1-one: A Comparative Guide to Chiral HPLC Methodologies
Executive Summary
For drug development professionals and synthetic chemists, 1-(Piperidin-2-yl)but-3-yn-1-one represents a highly versatile chiral building block. It combines a piperidine core—ubiquitous in neuroactive and anticancer pharmacophores—with a terminal alkyne handle primed for click chemistry (CuAAC). However, validating the enantiomeric excess (ee) of this molecule presents a distinct analytical challenge. The proximity of the basic secondary amine to the chiral center often leads to severe chromatographic anomalies on standard silica-based stationary phases.
This guide objectively compares the performance of traditional coated chiral stationary phases (CSPs) against modern immobilized CSPs, evaluates the mechanistic impact of different mobile phase additives, and provides a self-validating experimental protocol to ensure uncompromising data integrity.
Mechanistic Challenges in Piperidine Chiral Analysis (E-E-A-T Insight)
The Silanol Problem
The fundamental challenge in analyzing 1-(Piperidin-2-yl)but-3-yn-1-one via normal-phase chiral HPLC is the basicity of the secondary amine in the piperidine ring. When basic nitrogen atoms traverse a silica-based CSP, they interact strongly with residual, unendcapped acidic silanols on the silica support. This secondary interaction competes with the primary chiral recognition mechanism, resulting in severe band broadening, peak tailing, and shifting retention times ( [1]). When peaks tail, the resolution ( Rs ) degrades, making it mathematically impossible to accurately integrate a minor enantiomer peak trailing in the wake of the major peak.
The Solution: Additive Causality and CSP Selection
To suppress these interactions, a basic modifier must be introduced into the mobile phase to competitively bind to the silanols. Furthermore, the steric rigidity of the but-3-yn-1-one moiety often requires a highly specific polymer cavity for optimal chiral recognition, necessitating the use of "extended" solvents (like Dichloromethane) that are incompatible with older, coated CSPs.
Comparative Analysis 1: Coated vs. Immobilized CSPs
When developing a method for this molecule, scientists typically choose between two classes of polysaccharide-derived CSPs:
-
Coated CSPs (e.g., Chiralpak AD-H): These feature a chiral selector (amylose tris(3,5-dimethylphenylcarbamate)) physically coated onto the silica. While they offer excellent general recognition, they are strictly limited to standard normal-phase solvents (Hexane/Isopropanol or Hexane/Ethanol). For rigid alkynes, these standard mixtures sometimes fail to induce the necessary steric fit within the polymer groove.
-
Immobilized CSPs (e.g., Chiralpak IA): These utilize the exact same chiral selector, but it is covalently bonded to the silica matrix. This structural robustification allows the introduction of "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MTBE) ( [2]).
Table 1: CSP and Solvent Screening Data (Racemic Standard)
| CSP Type | Mobile Phase Composition (v/v) | tR1 (min) | tR2 (min) | Resolution ( Rs ) |
| Coated (AD-H) | Hexane / IPA / DEA (90:10:0.1) | 8.2 | 9.1 | 1.2 (Fail) |
| Immobilized (IA) | Hexane / IPA / DEA (90:10:0.1) | 7.8 | 9.5 | 1.8 (Marginal) |
| Immobilized (IA) | Hexane / DCM / EtOH / DEA (75:15:10:0.1) | 6.5 | 9.2 | 3.1 (Optimal) |
Comparative Analysis 2: The Role of Basic Additives
Even with the correct CSP and solvent system, the choice of basic additive dictates the final peak symmetry.
-
Diethylamine (DEA): The industry standard (0.1% v/v). It masks silanols effectively but can leave residual tailing for highly basic, unhindered secondary amines like piperidine.
-
Ethylenediamine (EDA): A bidentate additive. Because it is a stronger hydrogen-bond acceptor/donor, EDA interacts more aggressively with the silica surface. It has been empirically shown to dramatically improve peak symmetry and reduce retention times without degrading chiral selectivity for piperidine derivatives ( [3]).
Table 2: Impact of Basic Additives on Chiralpak IA (Hexane/DCM/EtOH 75:15:10)
| Additive (0.1% v/v) | Tailing Factor (Peak 1) | Tailing Factor (Peak 2) | Resolution ( Rs ) | Baseline Stability |
| None | 2.8 | 3.1 | 1.4 | Stable |
| DEA | 1.6 | 1.8 | 3.1 | Stable |
| EDA | 1.1 | 1.2 | 3.5 | Slight initial drift, then stable |
Workflow Visualization
Figure 1: Chiral HPLC method development workflow for basic piperidines, optimizing CSP and additives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in the reported enantiomeric excess, the analytical sequence must be designed as a self-validating system. The method must prove its capability to resolve the enantiomers before any unknown sample is analyzed.
Step 1: System Preparation & Equilibration
-
Flush the HPLC system with Isopropanol (IPA) to purge any residual reversed-phase buffers or water.
-
Install a Chiralpak IA column (250 x 4.6 mm, 5 µm).
-
Prepare the optimized mobile phase: Hexane / Dichloromethane / Ethanol / Ethylenediamine (75:15:10:0.1 v/v/v/v) .
-
Causality Note: Hexane provides the non-polar bulk, EtOH acts as the hydrogen-bonding modifier, DCM alters the chiral cavity size, and EDA competitively masks the silanols.
-
-
Equilibrate the column at a flow rate of 1.0 mL/min at 25 °C until the UV baseline at 225 nm (optimal for the conjugated ynone moiety) is completely stable.
Step 2: System Suitability Testing (SST) - The Validation Gate
-
Inject 10 µL of a 1 mg/mL racemic 1-(Piperidin-2-yl)but-3-yn-1-one standard.
-
Self-Validation Criteria:
-
Resolution ( Rs ) between the two enantiomer peaks must be ≥ 2.0 .
-
Tailing factor ( Tf ) for both peaks must be ≤ 1.5 .
-
Peak area ratio must be 50.0 : 50.0 (±1.0%) .
-
If the system fails these criteria, do not proceed to sample analysis. Re-equilibrate or prepare fresh mobile phase.
-
Step 3: Blank Verification
-
Inject 10 µL of the sample diluent (Hexane/EtOH 90:10).
-
Confirm the absence of ghost peaks or system baseline anomalies within the elution window of the target analytes.
Step 4: Sample Analysis & ee% Calculation
-
Inject 10 µL of the enantioenriched sample (prepared at 1 mg/mL in diluent).
-
Integrate the peaks and calculate the enantiomeric excess using the standard formula:
ee%=(AreaMajor+AreaMinorAreaMajor−AreaMinor)×100 -
(Optional but Recommended)Spike Recovery: Spike the sample with 1% of the minor enantiomer standard to definitively prove the method's Limit of Quantitation (LOQ) is maintained in the presence of the overloaded major peak.
References
1-(Piperidin-2-yl)but-3-yn-1-one proper disposal procedures
Operational Guide: Safe Handling and Disposal of 1-(Piperidin-2-yl)but-3-yn-1-one
As a Senior Application Scientist, I recognize that handling specialized bifunctional chemical intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's reactivity. 1-(Piperidin-2-yl)but-3-yn-1-one is a highly valuable building block in drug discovery and advanced organic synthesis. However, because it combines a basic, secondary amine-containing piperidine ring with a highly reactive terminal β -alkynyl ketone, it presents a unique dual-hazard profile.
This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and self-validating protocols necessary to safely quench, consolidate, and dispose of this compound.
Mechanistic Safety Analysis & Chemical Profiling
To design an effective disposal protocol, we must first understand the causality behind the compound's hazards. The reactivity of 1-(Piperidin-2-yl)but-3-yn-1-one is driven by three distinct structural features:
-
The Piperidine Moiety (Corrosivity & Toxicity): Piperidine and its derivatives are highly basic, corrosive, and flammable[1]. They pose severe risks of skin burns and respiratory irritation. In the context of waste management, unquenched piperidine derivatives can react exothermically with acidic waste streams and are toxic to aquatic environments, requiring strict adherence to environmental protection guidelines[2]. Proper labeling, secondary containment, and neutralization are mandatory[3].
-
The Terminal Alkyne (Explosive Potential): Terminal alkynes possess an acidic alkynyl proton. When exposed to transition metals (especially Copper, Silver, or Palladium) commonly used in cross-coupling reactions, they can precipitate highly explosive, shock-sensitive metal acetylides[4].
-
The β -Alkynyl Ketone (Electrophilicity): Alkynyl ketones are potent Michael acceptors[5]. They are highly susceptible to nucleophilic attack and radical additions[6]. If disposed of improperly in mixed organic waste containing strong nucleophiles (e.g., primary amines or thiols), uncontrolled exothermic polymerization or degradation can occur.
Quantitative Waste Stream Categorization
To prevent incompatible chemical mixing, the hazard data for 1-(Piperidin-2-yl)but-3-yn-1-one must be strictly categorized before disposal.
| Chemical Component | Primary Hazard | Incompatible Materials | Recommended Quenching Agent | Final Waste Stream |
| Piperidine Ring | Corrosive / Basic (pH > 10) | Strong acids, Oxidizers | 1M HCl (aq) | Aqueous / Organic Blend |
| Terminal Alkyne | Reactive / Explosive | Heavy Metals (Ag, Cu, Pd) | Dilution in Inert Solvent | Non-Halogenated Organic |
| Ketone Moiety | Flammable / Electrophilic | Nucleophiles, Oxidizers | None (Stabilized by dilution) | Non-Halogenated Organic |
Experimental Protocol: Safe Quenching and Disposal
Objective: To neutralize the basic piperidine ring, dilute the reactive alkynyl ketone, and safely consolidate the waste without triggering acetylide formation or Michael additions.
Prerequisites: Conduct all operations in a certified chemical fume hood. Don appropriate PPE, including solvent-resistant nitrile gloves, splash goggles, and a flame-resistant lab coat[3].
Step-by-Step Methodology:
-
Hazard Assessment & Segregation:
-
Action: Inspect the reaction mixture for the presence of transition metal catalysts (e.g., CuI, AgNO3, Pd(OAc)2).
-
Rationale: Terminal alkynes form shock-sensitive metal acetylides[4]. If heavy metals are present, DO NOT proceed to standard organic waste. Segregate the mixture immediately into a specifically labeled "Heavy Metal / Terminal Alkyne Waste" container to prevent explosion hazards.
-
-
Solvent Dilution:
-
Action: Transfer the 1-(Piperidin-2-yl)but-3-yn-1-one waste into a secondary high-density polyethylene (HDPE) container. Dilute with an inert solvent (e.g., Ethyl Acetate or Toluene) at a minimum ratio of 1:10 (Waste:Solvent).
-
Rationale: Dilution mitigates the risk of exothermic Michael additions[5] and safely reduces the concentration of the flammable ketone[1].
-
-
Amine Neutralization (Quenching):
-
Action: Place the container in an ice bath to control any heat of neutralization. Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring gently. Monitor the solution with pH paper until the aqueous phase reaches a pH of 5.0 to 7.0.
-
Rationale: Neutralizing the piperidine ring forms a stable, water-soluble piperidinium chloride salt. This eliminates its corrosivity and prevents unwanted base-catalyzed side reactions in the waste drum[2].
-
-
Phase Consolidation & Labeling:
-
Action: If a biphasic mixture forms, transfer the entire mixture to the designated "Non-Halogenated Organic Waste" drum (unless halogenated solvents were used in the primary reaction).
-
Rationale: Ensure the container is tightly sealed and labeled with the full chemical name, "Hazardous Waste," and specific hazard symbols (Flammable, Corrosive) to ensure compliance with institutional and federal EHS regulations[3].
-
Disposal Workflow Visualization
Workflow for the safe quenching and disposal of 1-(Piperidin-2-yl)but-3-yn-1-one.
Emergency Spill Response
In the event of an accidental spill involving 1-(Piperidin-2-yl)but-3-yn-1-one, immediate and systematic action is required:
-
Evacuate and Ventilate: Remove all ignition sources and evacuate non-essential personnel. Ensure the area is well-ventilated to disperse flammable vapors[1].
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, earth, or vermiculite. Do NOT use combustible materials like paper towels, as the reactive ketone and basic amine can cause degradation or ignition[3].
-
Cleanup: Sweep the absorbed material using non-sparking tools and place it into a secure, covered container for hazardous waste disposal[2]. Wash the contaminated area with copious amounts of soap and water only after the bulk chemical has been removed.
References
-
2 - New Jersey Department of Health (NJ.gov) 2.3 - Benchchem
-
1 - Thermo Fisher Scientific 4.6 - Organic Letters, ACS Publications 5.4 - National Institutes of Health (NIH) 6.5 - ACS Organic & Inorganic Au, ACS Publications
Sources
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